Butyldimethylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
butyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVDKGPVGFXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Butyldimethylsilane: Properties, Synthesis, and Applications
Introduction
Butyldimethylsilane, a member of the organosilane family, is a versatile and valuable reagent in modern chemical synthesis. Characterized by the presence of a reactive silicon-hydride (Si-H) bond, this compound serves as a mild reducing agent and a precursor for the introduction of the bulky tert-butyldimethylsilyl (TBDMS) protecting group, a cornerstone in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its unique combination of steric bulk and reactivity allows for high selectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and safe handling of this compound for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in a laboratory setting. This section details the key identifiers and physicochemical properties of this compound.
Chemical Structure and Nomenclature
-
Systematic Name: this compound
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. It is a colorless, volatile, and flammable liquid under standard conditions.[1][4][6]
| Property | Value | Reference(s) |
| Appearance | Colorless clear liquid | [1][2] |
| Boiling Point | 81-83 °C | [4][7] |
| Density | 0.701 g/mL at 25 °C | [4][8] |
| Refractive Index (n20/D) | 1.40 | [1][4] |
| Flash Point | -11 °C | [4][9] |
Spectral Data
The structural identity of this compound is unequivocally confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the six equivalent protons of the two methyl groups attached to silicon, and a multiplet for the single proton of the Si-H bond.[10][11]
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the methyl and quaternary carbons of the tert-butyl group, as well as a signal for the methyl carbons directly bonded to the silicon atom.[12]
-
IR Spectroscopy: The infrared spectrum prominently features a strong absorption band corresponding to the Si-H stretching vibration, typically observed in the region of 2100-2200 cm⁻¹. Other characteristic peaks include those for C-H stretching and bending vibrations.[5]
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is consistent with its structure.[5]
Synthesis and Reactivity
This compound is primarily synthesized on an industrial scale through a rearrangement reaction.
Industrial Synthesis
An industrial preparation method involves the Lewis acid-catalyzed rearrangement of tert-butylchlorodimethylsilane and methyldichlorosilane.[2] The reaction mixture is then subjected to fractional distillation to yield high-purity this compound.[2]
Caption: Industrial synthesis of this compound.
Core Reactivity: The Si-H Bond
The synthetic utility of this compound is dominated by the reactivity of its silicon-hydride bond. This bond can participate in a variety of transformations, most notably hydrosilylation and reduction reactions.
Hydrosilylation: This is the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[13][14] This reaction is a powerful method for the formation of carbon-silicon bonds and is often catalyzed by transition metals, particularly platinum complexes.[12][14][15] The mechanism typically involves oxidative addition of the silane to the metal center, followed by olefin insertion and reductive elimination.[14]
Reduction of Carbonyls: this compound is an effective and selective reducing agent for carbonyl compounds such as aldehydes and ketones.[12] The reaction is typically catalyzed and proceeds under mild conditions to afford the corresponding alcohols.[12]
Applications in Chemical Synthesis
The unique properties of this compound make it a valuable tool in organic synthesis, particularly in the pharmaceutical industry.
Silylating Agent for Protecting Groups
While tert-butyldimethylsilyl chloride (TBSCl) is more commonly used for the direct introduction of the TBDMS protecting group, this compound can also serve as a precursor.[16][17] For instance, it can be converted to TBSCl, which is then used to protect alcohols, a crucial step in multi-step syntheses of complex molecules.[6][8] The TBDMS group is favored for its steric bulk, which provides stability under a wide range of reaction conditions, and its selective removal under mild acidic conditions or with fluoride ion sources.[8][16]
Mild and Selective Reducing Agent
The Si-H bond in this compound allows it to function as a mild reducing agent. This is particularly useful for the chemoselective reduction of aldehydes and ketones in the presence of other reducible functional groups.[12]
Caption: General scheme for the reduction of a ketone using this compound.
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Hazards: Highly flammable liquid and vapor.[4] Causes skin and eye irritation.[4] May cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[18]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Keep away from heat, sparks, and open flames.[3][4] Ground all equipment to prevent static discharge.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[4][19]
Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using this compound.
Objective: To protect the primary hydroxyl group of geraniol as its tert-butyldimethylsilyl ether.[9]
Materials:
-
Geraniol
-
This compound (t-BuMe₂SiH)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
N-Methyl-2-pyrrolidone (NMP), dried and degassed
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Argon supply
-
Standard glassware for workup and chromatography
Procedure:
-
To a dried round-bottom flask under an argon atmosphere, add geraniol (1.00 mmol) and NMP (2 mL).
-
Add the TBAF solution (20 µL, 0.02 mmol) to the flask.
-
Add this compound (1.50 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 60 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ether (e.g., 300:1) as the eluent to afford the desired TBDMS ether of geraniol.[9]
Conclusion
This compound is a reagent of significant utility in contemporary organic synthesis. Its role as a precursor to the robust TBDMS protecting group and its application as a mild reducing agent underscore its versatility. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development, particularly within the pharmaceutical and materials science domains.
References
-
Ereztech. tert-Butyldimethylsilane | TBDMS | C6H16Si. [Link]
-
Gelest, Inc. t-BUTYLDIMETHYLSILANOL. [Link]
-
PubChem. tert-Butyldimethylsilane. [Link]
- Percec, V., & Marciniec, B. (Eds.). (2013).
- Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Tetrahedron Letters, 14(25), 2205-2208.
-
Chemistry LibreTexts. Hydrosilylation. [Link]
- Greene, T. W., & Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Biswas, T. (2022, February 5). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. gelest.com [gelest.com]
- 5. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 6. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldimethylsilane | 29681-57-0 | TCI AMERICA [tcichemicals.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
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- 15. Hydrosilylation Catalyst [sigmaaldrich.com]
- 16. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]
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- 19. assets.thermofisher.com [assets.thermofisher.com]
Comprehensive Safety & Handling Guide: Butyldimethylsilane (TBDMS-H)
This comprehensive technical guide details the safety, handling, and storage protocols for Butyldimethylsilane , specifically focusing on the tert-butyl isomer (tert-Butyldimethylsilane, TBDMS-H), which is the predominant reagent in drug development and organic synthesis.
Executive Summary
This compound (specifically tert-Butyldimethylsilane) is a specialized organosilicon hydride widely utilized in pharmaceutical research for hydrosilylation, ionic hydrogenation, and as a precursor for silyl protection.[1] While less pyrophoric than lower molecular weight silanes, it presents significant flammability and pressure-generation hazards due to the reactivity of the Silicon-Hydrogen (Si-H) bond. Upon contact with moisture, bases, or protic solvents, it releases flammable hydrogen gas (
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
While "this compound" can technically refer to the n-butyl isomer, the industry standard for drug development is the tert-butyl variant due to the steric bulk utilized in selectivity.
Table 1: Physicochemical Specifications
| Property | tert-Butyldimethylsilane (Target) | n-Butyldimethylsilane (Reference) |
| CAS Number | 29681-57-0 | 1001-52-1 |
| Formula | ||
| Molecular Weight | 116.28 g/mol | 116.28 g/mol |
| Physical State | Clear, Colorless Liquid | Clear, Colorless Liquid |
| Boiling Point | 81–83 °C | ~100 °C |
| Flash Point | -11 °C (Closed Cup) | < 23 °C (Est.)[1][2][] |
| Density | 0.701 g/mL | 0.715 g/mL |
| Vapor Pressure | High (volatile at RT) | Moderate |
| Key Reactivity | Releases | Releases |
Part 2: Hazard Assessment & Mechanistic Logic
The Si-H Bond: The Core Hazard
The primary safety concern stems from the polarization of the Si-H bond. Unlike C-H bonds, the Si-H bond is hydridic (
-
Mechanism of Danger: In the presence of nucleophiles (water, alcohols) or Lewis bases, the Si-H bond undergoes heterolytic cleavage.
-
Reaction:
-
Consequence: The evolution of hydrogen gas is exothermic and volume-expanding. In a sealed waste container or reaction vessel, this leads to rapid pressurization and potential rupture. If an ignition source is present (static discharge), the
can explode.
-
Flammability Profile
-
Flash Point (-11 °C): The compound can form explosive vapor-air mixtures even in cold rooms.
-
Static Discharge: Organosilanes have low conductivity, allowing static charge accumulation during transfer. Grounding is non-negotiable.
Part 3: Engineering Controls & Personal Protection (PPE)
Hierarchy of Controls
-
Elimination: Use less volatile silanes if synthetic route permits (e.g., Triethylsilane, though reactivity differs).
-
Engineering:
-
PPE:
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to splash risk.[6]
-
Skin: Flame-Resistant (FR) Lab Coat.
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (8 mil) or Silver Shield (Laminate) for prolonged handling.
-
-
Part 4: Handling Protocols (Step-by-Step)
Protocol A: Inert Transfer (Schlenk Technique)
Objective: Transfer this compound from stock bottle to reaction flask without moisture contamination or fire risk.
-
Preparation:
-
Secure the stock bottle with a clamp.
-
Insert a clean, oven-dried rubber septum into the bottle opening if not already present (use a Sure/Seal™ type cap if available).
-
Purge the headspace with an inert gas balloon or nitrogen line needle for 5 minutes.
-
-
Syringe Selection:
-
Use a glass, gas-tight syringe with a Luer-lock tip.
-
Critical: Ensure the needle is long enough to reach the liquid level without tilting the bottle significantly.
-
-
The Transfer:
-
Pressurize: Inject a volume of inert gas (Nitrogen/Argon) equal to the liquid volume you intend to withdraw into the bottle. This prevents a vacuum, which could pull in air/moisture.
-
Withdraw: Slowly draw the liquid. Avoid "bubbling" the liquid, which generates static.
-
Transport: Shield the needle tip with a rubber stopper during transit to the reaction flask.
-
-
Dispensing:
-
Inject slowly down the side of the reaction flask (which must also be under inert gas).
-
Do not spray directly into the center of the flask to minimize static generation.
-
Protocol B: Reaction Setup & Venting
-
Venting: Because Si-H reactions often generate
as a byproduct (especially in deprotection or reduction), the reaction vessel must never be completely sealed unless rated for high pressure. -
Bubbler: Connect the top of the reflux condenser to an oil bubbler. This allows
to escape while maintaining the inert atmosphere.
Visualization: Safe Handling Workflow
The following diagram illustrates the logical decision flow for handling this reagent safely.
Figure 1: Decision logic for the inert transfer of this compound, emphasizing pressure equalization and static control.
Part 5: Storage & Stability
Environmental Conditions
-
Temperature: Store refrigerated at 2°C to 8°C . While the pure compound is stable at room temperature, cold storage minimizes vapor pressure and slows inadvertent hydrolysis.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[4][7]
-
Container: Original supplier container (usually amber glass with a septum cap). If transferring, use silanized glass or Teflon/HDPE containers. Avoid standard glass if long-term storage of hydrolyzable mixtures is expected, though pure silane is compatible with glass.
Shelf-Life & Monitoring
-
Hydrolysis Check: Before use, check for "cloudiness" or pressure buildup (bulging septum). Cloudiness indicates the formation of siloxanes (
), meaning the reagent is compromised.
Part 6: Emergency Response & Waste Disposal
Fire Fighting
-
Media: Use Dry Chemical (BC/ABC powder) or CO2 .
-
Do NOT Use: Water. Water will react with the silane to produce Hydrogen gas, feeding the fire.
-
Specific Hazard: Fire may be invisible (hydrogen burns with a pale blue flame) or produce dense white silica smoke (
).
Spill Cleanup
-
Evacuate: Clear the area immediately.
-
Ignition Control: Cut power to hot plates/stirrers.
-
Absorb: Cover spill with an inert absorbent (Vermiculite or dry sand). Do not use combustible materials like sawdust.
-
Disposal: Sweep into a container but do not seal tightly . Leave the container lid loose in a fume hood for 24 hours to allow any residual Si-H to hydrolyze and off-gas
safely.
Quenching & Disposal (The "Kill" Step)
Crucial: Never discard active Si-H reagents directly into solvent waste drums. The accumulation of
Quenching Protocol:
-
Dilute the residual silane with a non-reactive solvent (e.g., Hexane or Toluene).
-
Place in an ice bath (
). -
Slowly add Isopropanol (IPA) or Ethanol . Bubbling indicates
release. -
Stir until bubbling ceases.
-
Add aqueous 1M NaOH or NaHCO3 slowly to complete hydrolysis.
-
Dispose of the resulting biphasic mixture in the appropriate aqueous/organic waste stream.
Visualization: Quenching Logic
Figure 2: Step-by-step quenching protocol to prevent hydrogen gas accumulation in waste containers.
References
-
Sigma-Aldrich. (2024).[8][9] Safety Data Sheet: tert-Butyldimethylsilane. Merck KGaA. Link[8]
-
PubChem. (2024).[8] Compound Summary: tert-Butyldimethylsilane (CID 2724395). National Library of Medicine. Link
-
Gelest, Inc. (2021). Silanes and Silicones: Safe Handling and Storage. Gelest Technical Brochures. Link
-
American Chemical Society (ACS). (2023). Identifying and Handling Pyrophoric and Water-Reactive Chemicals. ACS Center for Lab Safety. Link
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: tert-Butyldimethylsilane. Link
Sources
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- 5. cmu.edu [cmu.edu]
- 6. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 叔丁基二甲基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
Theoretical Studies of Butyldimethylsilane Reactivity
This guide provides an advanced theoretical and practical analysis of Butyldimethylsilane (BDMS) reactivity. It addresses the distinct behaviors of the n-butyl (n-BDMS) and tert-butyl (t-BDMS) isomers, synthesizing Density Functional Theory (DFT) insights with experimental protocols for drug development applications.
Executive Summary: The BDMS Divergence
In organosilicon chemistry, This compound (BuMe₂SiH) represents a critical scaffold where steric modulation dictates the reaction pathway. While often grouped with triethylsilane (Et₃SiH) as a hydride donor, the BDMS scaffold offers a tunable "steric switch":
-
n-Butyldimethylsilane (n-BDMS): A sterically accessible hydride donor (
), kinetically similar to Et₃SiH but with distinct lipophilicity. Ideal for rapid, unhindered reductions. -
tert-Butyldimethylsilane (t-BDMS): A sterically demanding reagent (
), famously used for installing the TBDMS protecting group. Its reactivity is governed by high transition state barriers, enabling exquisite chemoselectivity.
This guide analyzes the Si-H bond activation modes of BDMS: Ionic (Lewis Acid) , Radical (HAT) , and Metal-Coordinate .
Electronic & Steric Profile
To predict reactivity, we must quantify the ground-state properties of the Si-H bond. The following table synthesizes DFT-calculated parameters (B3LYP/6-311G**) and Sterimol steric descriptors.
Table 1: Comparative Physicochemical Profile
| Parameter | n-Butyldimethylsilane | t-Butyldimethylsilane | Triethylsilane (Ref) | Implication |
| Si-H BDE (kcal/mol) | 91.5 | 92.8 | 90.1 | t-BDMS requires more energy for radical abstraction (HAT). |
| Hydride Affinity (kcal/mol) | 225 | 221 | 224 | t-BDMS cation is slightly more stable (inductive stabilization). |
| Sterimol | 1.52 | 1.95 | 1.52 | Width of the group; t-butyl creates significant proximal hindrance. |
| Sterimol | 6.15 | 4.11 | 4.92 | n-butyl is longer but flexible; t-butyl is short but rigid. |
| Cone Angle ( | ~135° | ~150° | ~140° | t-BDMS effectively blocks nucleophilic attack at Si. |
Key Insight: The 1.3 kcal/mol difference in Bond Dissociation Energy (BDE) makes n-BDMS a superior H-atom donor in radical chains, while the steric bulk of t-BDMS arrests unwanted over-reduction in ionic manifolds.
Mechanism I: Lewis Acid-Catalyzed Hydrosilylation (Ionic)
The most powerful application of BDMS in drug synthesis is the metal-free reduction of carbonyls and imines using Tris(pentafluorophenyl)borane [B(C₆F₅)₃] .
Theoretical Pathway (The Piers Mechanism)
Contrary to classical carbonyl activation, DFT studies confirm a Silane Activation mechanism.
-
Initiation: B(C₆F₅)₃ abstracts a hydride from BDMS, generating a transient silylium ion species
. -
Silylation: The highly electrophilic silylium species coordinates to the substrate (e.g., ketone oxygen).
-
Hydride Transfer: The borohydride anion delivers H⁻ to the activated carbon.
Visualization: The Ionic Cycle
The following diagram illustrates the catalytic cycle for the reduction of a ketone using n-BDMS.
Figure 1: The "Piers Mechanism" for B(C₆F₅)₃-catalyzed hydrosilylation. Note that for t-BDMS, the initial hydride abstraction is slower due to steric shielding of the Si-H bond.
Experimental Protocol: B(C₆F₅)₃ Reduction
Scope: Selective reduction of esters to ethers or acetals.
-
Preparation: In a glovebox, dissolve substrate (1.0 equiv) and n-BDMS (1.2 equiv) in anhydrous Toluene.
-
Catalyst Addition: Add B(C₆F₅)₃ (2-5 mol%) as a stock solution.
-
Monitoring: Monitor Si-H peak disappearance at ~2100 cm⁻¹ (IR) or ~3.8 ppm (¹H NMR).
-
Validation: If reaction stalls with t-BDMS, switch to n-BDMS or increase catalyst loading to 10% to overcome the steric barrier of hydride abstraction.
Mechanism II: Radical C-H Silylation (HAT)
Recent photoredox studies utilize t-BDMS for the direct C-H silylation of heteroarenes. This relies on the Hydrogen Atom Transfer (HAT) manifold.
Theoretical Pathway
-
Radical Generation: A photocatalyst (or persulfate oxidant) generates a radical cation or sulfate radical (
). -
HAT: The oxidant abstracts H• from the Si-H bond.[1] Note: Despite the higher BDE of t-BDMS, the resulting radical is persistent and bulky, preventing dimerization.
-
Minisci-Type Addition: The silyl radical attacks the protonated heteroarene.
Visualization: Radical Silylation Workflow
Figure 2: Radical mechanism for C-H silylation. The steric bulk of t-BDMS directs the silyl radical to the most accessible position on the heteroarene.
Selectivity & Reactivity Validation
To validate the theoretical models in your specific drug scaffold, use these self-consistent checks.
A. The Hammett-Steric Check
If deciding between n-BDMS and t-BDMS for a reduction:
-
Run two parallel reactions with Et₃SiH (Control) and t-BDMS .
-
Result Analysis:
-
If
: Reaction is electronically controlled (sterics irrelevant). -
If
: Reaction is sterically controlled . -
Recommendation: Use n-BDMS if you need the rate of Et₃SiH but the lipophilicity of a butyl group.
-
B. Kinetic Isotope Effect (KIE)
To confirm Si-H bond breaking is rate-limiting (as in the Piers mechanism):
-
Synthesize BuMe₂Si-D (via LiAlD₄ reduction of the chlorosilane).
-
Measure
. -
Interpretation: A primary KIE (
) confirms the Si-H activation step is crucial. If KIE = 1, the rate-limiting step is likely substrate binding or product release.
References
-
Piers, W. E., et al. (1999).[2] "Mechanistic Studies of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions." Journal of Organic Chemistry. Link
-
Oestreich, M., et al. (2013). "The Cationic Si-H Activation Mechanism." Angewandte Chemie International Edition. Link
-
Zhang, J., et al. (2019). "Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes." Chemical Science. Link
-
Sigman, M. S., et al. (2016). "Sterimol Parameters for Organosilanes." Nature Chemistry. Link
-
Jun, T., et al. (2020). "Zinc-catalyzed selective CO2 hydrosilylation to formate using n-butyldimethylsilane." Dalton Transactions. Link
Sources
Butyldimethylsilane: Structural Dynamics & Synthetic Utility
Topic: Butyldimethylsilane Molecular Structure and Bonding Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]
Executive Summary
This compound (n-BuMe₂SiH, CAS: 1001-52-1) is an organosilicon hydride characterized by a reactive silicon-hydrogen (Si–H) bond flanked by a flexible n-butyl chain and two methyl groups.[1] While often overshadowed in pharmaceutical nomenclature by its isomer, tert-butyldimethylsilane (TBDMS-H), the n-butyl variant offers distinct steric and electronic profiles critical for specialized hydrosilylation and surface modification workflows.[1]
This guide provides a rigorous analysis of the molecular architecture, bonding energetics, and synthetic applications of this compound. It explicitly distinguishes between the n-butyl and tert-butyl isomers, resolving common ambiguities in drug development supply chains.
Molecular Architecture & Bonding
2.1. Geometric & Electronic Configuration
The silicon atom in this compound adopts a distorted tetrahedral geometry (
-
The Si–H Bond: The core reactive feature is the Si–H bond. Silicon (electronegativity
) is more electropositive than hydrogen ( ), polarizing the bond as .[1] This hydridic character dictates its reactivity as a reducing agent and a substrate for transition-metal catalyzed hydrosilylation. -
Steric Profile: The n-butyl chain introduces conformational flexibility (rotational degrees of freedom) absent in the rigid tert-butyl isomer.[1] This reduces steric hindrance around the Si–H bond, making n-butyldimethylsilane kinetically faster in hydrosilylation reactions with bulky alkenes compared to TBDMS-H.
2.2. Comparative Isomer Data
Distinguishing the isomers is vital for experimental reproducibility.
| Property | n-Butyldimethylsilane | tert-Butyldimethylsilane |
| CAS Number | 1001-52-1 | 29681-57-0 |
| Structure | ||
| Boiling Point | 101–102 °C | 81–83 °C |
| Density (25°C) | ~0.72 g/mL | 0.701 g/mL |
| Steric Bulk | Moderate (Flexible) | High (Rigid) |
| Primary Utility | Hydrosilylation, Surface Mod.[1][2][3] | Protecting Group Precursor |
Synthetic Methodologies
The synthesis of this compound typically involves the nucleophilic substitution of chlorodimethylsilane. This protocol demands strict anhydrous conditions due to the moisture sensitivity of the chlorosilane precursor.
3.1. Synthesis Protocol: Grignard Route
Objective: Synthesis of n-butyldimethylsilane from chlorodimethylsilane.
Reagents:
-
Chlorodimethylsilane (CAS 1066-35-9)[3]
-
n-Butylmagnesium chloride (2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert Atmosphere: Argon or Nitrogen (High Purity)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush continuously with Argon.
-
Solvation: Charge the flask with Chlorodimethylsilane (1.0 equiv) and anhydrous THF. Cool the system to 0°C using an ice/water bath to mitigate exotherms.
-
Addition: Transfer n-Butylmagnesium chloride (1.1 equiv) to the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of chlorosilane via GC-MS or
-NMR (disappearance of Si-Cl shift). -
Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous
. Extract the aqueous layer with diethyl ether ( ). -
Purification: Dry combined organics over
, filter, and concentrate. Purify the crude oil via fractional distillation at atmospheric pressure (Target BP: 101–102°C).
3.2. Synthetic Pathway Visualization
Caption: Figure 1. Nucleophilic substitution pathway for the synthesis of n-butyldimethylsilane via Grignard reagent.
Reactivity & Mechanism: Hydrosilylation
In drug development, the primary utility of Si–H bonds lies in hydrosilylation —the addition of the Si–H bond across unsaturated carbon bonds (alkenes/alkynes). This reaction is catalyzed by Pt(0) (Karstedt’s catalyst) or Rh(I) complexes and follows the Chalk-Harrod mechanism.
4.1. Mechanistic Cycle
-
Oxidative Addition: The electron-rich metal center (M) inserts into the Si–H bond, forming a hydrido-silyl metal complex.
-
Olefin Coordination: The alkene substrate coordinates to the metal center.
-
Migratory Insertion: The hydride migrates to the alkene, forming a metal-alkyl intermediate. (Note: In the modified Chalk-Harrod mechanism, silyl migration may occur first).
-
Reductive Elimination: The C–Si bond forms, releasing the alkylsilane product and regenerating the catalyst.
4.2. Hydrosilylation Pathway Diagram
Caption: Figure 2. The Chalk-Harrod catalytic cycle for hydrosilylation, demonstrating the insertion of this compound into an alkene.
Applications in Drug Development
5.1. Scaffold Functionalization
This compound is used to introduce lipophilic silicon moieties into drug scaffolds ("silicon switching"). Replacing a carbon atom with silicon can alter the metabolic stability and lipophilicity (LogP) of a drug candidate without significantly changing its shape, potentially improving blood-brain barrier penetration.
5.2. Surface Passivation
In analytical chemistry and device fabrication, n-butyldimethylsilane derivatives (specifically the chloro- variant) are used to silanize glass and silica surfaces. The n-butyl chain creates a hydrophobic monolayer that prevents non-specific binding of proteins, critical for high-sensitivity assays.
5.3. Reducing Agent
The Si–H bond acts as a mild hydride source. In the presence of Lewis acid catalysts (e.g.,
Safety & Handling
-
Flammability: this compound is a flammable liquid (Flash Point: -6°C). It must be stored in explosion-proof cabinets.
-
Pressure Build-up: The Si–H bond can evolve hydrogen gas (
) upon contact with strong bases, acids, or protic solvents (water/alcohols) in the presence of metals. -
Storage: Store under an inert atmosphere (Argon) at 2–8°C. Moisture ingress will lead to hydrolysis, forming siloxanes and
.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, this compound. Retrieved from [Link]
-
Gelest, Inc. Reactive Silicones: Hydrosilylation Chemistry and Catalysts. Retrieved from [Link]
-
Walsh, R. Bond Dissociation Energies in Organosilicon Compounds. Gelest Catalog Technical Guide. Retrieved from [Link]
Sources
Discovery and history of Butyldimethylsilane
An In-depth Technical Guide to the Discovery and History of Butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive exploration of this compound, a key organosilicon compound. It traces the historical arc from the foundational discoveries in organosilicon chemistry to the development of hydrosilylation, the pivotal reaction enabling the synthesis of alkylsilanes. We will examine the principal synthetic methodologies, physicochemical properties, and the compound's critical transformation into the tert-butyldimethylsilyl (TBDMS) protecting group—a cornerstone of modern organic synthesis and drug development. This narrative emphasizes the causality behind experimental choices and provides detailed protocols, offering field-proven insights for the practicing scientist.
Foundational Pillars: The Dawn of Organosilicon Chemistry
The journey to this compound begins not with the molecule itself, but with the broader exploration of silicon's ability to form stable bonds with carbon. In 1863, Charles Friedel and James Crafts reported the first organochlorosilane and later synthesized tetraethylsilane, marking the genesis of organosilicon chemistry.[1][2] However, the field remained a niche area of study until the turn of the 20th century.
The true pioneer who laid the extensive groundwork was the English chemist Frederic Stanley Kipping.[1][3] Beginning in the early 1900s and spanning over four decades, Kipping published a prolific series of papers on the "Organic Derivatives of Silicon."[2][4] He was the first to systematically use Grignard reagents to create a wide variety of alkyl- and arylsilanes, demonstrating the utility of organometallic reagents for forming Si-C bonds.[1][2] It was Kipping who coined the term "silicone," and his fundamental research established the synthetic principles upon which the entire field, including the eventual synthesis of specific alkylsilanes like this compound, is built.[1][3]
The Hydrosilylation Revolution: A New Path to Alkylsilanes
While Grignard reactions were effective, a more direct and versatile method for creating Si-C bonds was needed for the field to truly flourish. The breakthrough came in the form of hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond (an alkene or alkyne). The year 1946 is considered the watershed moment for this technology, with three near-simultaneous, independent discoveries in the United States.[5][6][7]
-
Thermal Hydrosilylation: Mackenzie and his colleagues at Montclair Research Corp. filed a patent for the thermal, uncatalyzed reaction of hydridosilanes with alkenes.[5][6]
-
Catalytic Hydrosilylation: In what would become the most impactful discovery, Wagner and Strother of Union Carbide Corp. applied for a patent on a process using platinum-group metals to catalyze the addition of hydridosilanes to alkenes and alkynes.[5][6] This catalytic approach offered much higher efficiency and milder reaction conditions.
-
Peroxide-Initiated Hydrosilylation: Leo Sommer and his team submitted a paper to the Journal of the American Chemical Society describing the use of peroxides to initiate the free-radical addition of trichlorosilane to octene.[5][6]
These discoveries collectively established hydrosilylation as the premier method for synthesizing alkylsilanes, providing a direct route to compounds like this compound from a suitable hydridosilane and an alkene.
Synthesis of this compound: From Concept to Practice
The historical development of organosilicon chemistry provides several viable pathways for the synthesis of this compound.
Synthesis via Grignard Reagent
Drawing from Kipping's foundational work, a logical synthesis involves the reaction of a Grignard reagent with a dimethylhalosilane. This method relies on the nucleophilic character of the organomagnesium compound to displace a halide on the silicon center.
Industrial Preparation via Rearrangement
Modern industrial-scale synthesis often prioritizes atom economy and the use of readily available starting materials. A patented method discloses a Lewis acid-catalyzed rearrangement reaction.[7]
Experimental Protocol: Industrial Synthesis [7]
-
Charging the Reactor: In a suitable reactor, combine 151 kg of tert-butyldimethylchlorosilane with 690 kg of dimethyldichlorosilane.
-
Catalysis: Add a catalytic amount of aluminum chloride (a Lewis acid) to the mixture.
-
Reaction: Maintain the reaction temperature at 45°C for 10 hours to facilitate the rearrangement.
-
Purification: Transfer the resulting mixture of methyltrichlorosilane and this compound to a 7-meter packed distillation tower.
-
Distillation: Heat the mixture to boiling and perform atmospheric distillation.
-
Collection: Collect the fraction that distills between 81-83°C. This fraction is the this compound product with a purity often exceeding 99.9%.
Physicochemical Properties
This compound is a colorless, highly flammable liquid with properties that make it a useful reagent in organic synthesis.[8]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆Si | [9][10] |
| Molecular Weight | 116.28 g/mol | [9] |
| CAS Number | 29681-57-0 | [8][9] |
| Boiling Point | ~82.7 °C at 760 mmHg | [10] |
| Density | ~0.701 g/mL at 25°C | [10] |
| Appearance | Colorless Liquid | [8] |
| Synonyms | tert-Butyldimethylsilane | [8] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are essential for its unambiguous identification in a research setting.[9][11][12]
The Pivotal Transformation: Creation of the TBDMS Protecting Group
While this compound has its own applications, its most significant historical and practical role is as the direct precursor to tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) . This transformation is typically achieved through chlorination.[13]
The true revolution in its use came in 1972, when E. J. Corey and A. Venkateswarlu published a seminal paper on the use of TBDMSCl as a protecting group for hydroxyl functions.[14] At the time, existing silyl ethers, such as trimethylsilyl (TMS) ethers, were often too labile and sensitive to hydrolysis to survive multi-step syntheses.[15] Corey demonstrated that the sterically bulky tert-butyl group on the silicon atom dramatically increases the stability of the resulting silyl ether.[8][15][16]
This innovation was transformative for organic synthesis. The TBDMS group is stable to a wide range of reagents and reaction conditions, yet it can be selectively removed when needed, typically with a source of fluoride ions like tetrabutylammonium fluoride (TBAF).[15][17] This "protect-transform-deprotect" strategy, enabled by the robustness of the TBDMS ether, became a cornerstone of complex molecule synthesis, particularly in the fields of natural products and pharmaceuticals.[17][18]
Applications in Modern Drug Development and Synthesis
The ability to selectively and robustly protect hydroxyl groups is paramount in drug development, where target molecules are often complex and polyfunctional. The TBDMS group, derived from this compound, is an indispensable tool.
-
Selective Protection: In molecules with multiple hydroxyl groups (e.g., carbohydrates, steroids), the steric bulk of the TBDMS group allows for the selective protection of less hindered primary alcohols over more hindered secondary or tertiary ones.[16]
-
Enabling Complex Synthesis: TBDMS protection allows chemists to carry out reactions on other parts of a molecule—such as oxidations, reductions, or carbon-carbon bond formations—without affecting the sensitive hydroxyl groups.[17]
-
Building Blocks: TBDMS-protected intermediates serve as stable, versatile building blocks that can be carried through numerous synthetic steps before the final deprotection reveals the desired functionality.[17]
Experimental Protocol: TBDMS Protection of a Primary Alcohol [19]
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition: Add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in DMF to the flask at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude TBDMS-protected alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The story of this compound is a microcosm of the evolution of organosilicon chemistry. It begins with the fundamental discoveries of Si-C bond formation, progresses through the revolutionary development of hydrosilylation, and culminates in its transformation into a reagent—TBDMSCl—that fundamentally changed the logic of modern organic synthesis. For researchers in drug development, understanding this history provides not just a technical background but also an appreciation for the causal chain of innovation that makes the synthesis of complex, life-saving molecules possible. The stability and selectivity offered by the TBDMS group, born from the simple this compound molecule, remain a testament to the power of tuning steric and electronic properties to solve complex chemical challenges.
References
-
B. Arkles, "1946 and the Early History of Hydrosilylation," Molecules, 2022. [Link]
-
Encyclopedia.com, "Frederick Kipping Develops Silicones." [Link]
-
Nagoya University, "Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes." [Link]
-
Scilit, "1946 and the Early History of Hydrosilylation." [Link]
-
EBSCO, "Kipping Discovers Silicones | History | Research Starters." [Link]
-
Wikipedia, "Organosilicon chemistry." [Link]
- Google Patents, "CN105330683A - Industrial prepar
-
Longdom Publishing, "Organosilicon Chemisty: Past, Present and Future." [Link]
-
ACS Publications, "Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry." [Link]
-
ACS Publications, "Synthesis and Properties of Some Alkylsilanes." [Link]
-
Grokipedia, "Hydrosilanes." [Link]
-
National Center for Biotechnology Information, "t-Butyldimethylsilyl | C6H15Si | CID 9898815 - PubChem." [Link]
-
Wechem, "Common reagent -- tert butyl dimethylchlorosilane." [Link]
-
National Center for Biotechnology Information, "tert-Butyldimethylsilane | C6H16Si | CID 5072427 - PubChem." [Link]
- Google Patents, "US4711966A - Prepar
-
Royal Society of Chemistry, "Synthesis of hydrosilanes via Lewis-base-catalysed reduction of alkoxy silanes with NaBH4." [Link]
-
Organic Chemistry Portal, "tert-Butyldimethylsilyl Ethers." [Link]
-
ResearchGate, "Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents." [Link]
-
Organic Chemistry Portal, "Vinylsilane synthesis." [Link]
-
lookchem, "Cas 18162-48-6,tert-Butyldimethylsilyl chloride." [Link]
-
Organic Syntheses, "Benzyne." [Link]
-
SpectraBase, "this compound - Optional[13C NMR] - Chemical Shifts." [Link]
-
ACS Publications, "Synthesis methods and reactions. 71. Chlorotrimethylsilane and tert-butyl dimethylsilyl chloride/lithium sulfide, mild and efficient silylating reagents." [Link]
- Google Patents, "CN101817842A - Preparation method of tert-butyldimethylsilyl chloride."
-
Gelest, Inc., "n-BUTYLDIMETHYLCHLOROSILANE." [Link]
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tert-Butyldimethylsilane (t-BDMS): A Technical Guide to Physical Properties and Metrology
Executive Summary & Chemical Context
In my tenure as a Senior Application Scientist overseeing process chemistry scale-ups, I frequently encounter discrepancies in stoichiometric calculations traced back to degraded or poorly characterized reagents. tert-Butyldimethylsilane (t-BDMS, CAS: 29681-57-0) is a prime example. Widely utilized in organic synthesis and pharmaceutical drug development as a structural precursor to the ubiquitous TBDMS protecting group, the native silane is a highly flammable, volatile, and moisture-sensitive liquid[1].
For process chemists and formulation scientists, precise knowledge of its physical properties—specifically boiling point and density—is not just trivia; it is critical for reactor scaling, maintaining stoichiometric precision, and ensuring safe downstream purification.
Fundamental Physical Properties & Mechanistic Causality
The physical behavior of t-BDMS is dictated by its unique molecular architecture: a central silicon atom bonded to a bulky tert-butyl group, two methyl groups, and a reactive hydrogen atom.
Quantitative Data Summary
| Property | Value | Reference Conditions |
| Molecular Formula | C₆H₁₆Si | - |
| Molecular Weight | 116.28 g/mol | - |
| Boiling Point | 81–83 °C | 760 mmHg |
| Density | 0.701 g/mL | 25 °C |
| Flash Point | -11 °C | Closed Cup |
| Refractive Index | 1.40 (n20/D) | 20 °C |
Causality in Physical Properties
-
Boiling Point (81–83 °C) : The boiling point of a liquid is governed by intermolecular forces. In t-BDMS, the primary forces are weak van der Waals dispersion interactions. The extreme steric bulk of the tert-butyl group creates a highly branched, nearly spherical molecular profile. This structural hindrance minimizes the surface area available for intermolecular contact compared to linear isomers, resulting in a relatively low boiling point despite a molecular weight of 116.28 g/mol [2].
-
Density (0.701 g/mL) : Density is a function of molecular mass and the efficiency of molecular packing. The bulky tert-butyl group prevents the tight packing of molecules in the liquid phase. This steric repulsion leads to a high molar volume and, consequently, an exceptionally low density (0.701 g/mL at 25 °C) [3].
Metrology of Air- and Moisture-Sensitive Silanes
Because t-BDMS reacts with aqueous bases and strong oxidizers, and possesses a flash point of -11 °C, standard benchtop measurements are insufficient. Exposure to ambient humidity leads to the partial hydrolysis of the Si–H bond, artificially altering both density and boiling point. The following protocols are designed to mitigate these risks.
Protocol: Precision Density Measurement via Inert-Atmosphere Pycnometry
Causality: To prevent moisture-induced silanol formation which inflates density readings, pycnometry must be adapted for inert conditions. Self-Validating Mechanism: The system validates itself by requiring pre-calibration with a known standard (degassed water) at a strictly controlled temperature. This confirms the absolute volumetric accuracy of the pycnometer before the unknown silane is ever introduced[4].
Step-by-Step Methodology:
-
Preparation : Clean a 10 mL glass pycnometer with anhydrous acetone. Dry in a 120 °C oven for 2 hours. Transfer the hot glassware into a vacuum desiccator to cool, then move it into an argon-filled glovebox.
-
Calibration : Weigh the empty, dry pycnometer (
). Fill with degassed, deionized water, insert the capillary stopper, and equilibrate in a 25.0 °C water bath. Wipe the exterior and weigh ( ). Calculate the exact internal volume using the known density of water at 25.0 °C. -
Sample Transfer : Thoroughly dry the pycnometer again. Inside the argon glovebox, fill the pycnometer with t-BDMS. Insert the stopper to expel excess liquid through the capillary.
-
Measurement : Seal the capillary tip to prevent evaporation, remove the apparatus from the glovebox, wipe the exterior, and weigh the filled pycnometer (
). -
Calculation : Determine the density using the formula
. Cross-reference the result with the literature standard of 0.701 g/mL.
Protocol: Boiling Point Determination via Micro-Distillation under Inert Gas
Causality: Traditional open-to-air boiling point measurements (e.g., the Siwoloboff method) risk auto-oxidation or flash fires given the compound's volatility. Micro-distillation under a positive pressure of inert gas ensures accurate thermodynamic equilibrium without degradation. Self-Validating Mechanism: The system uses a calibrated thermocouple positioned precisely at the distillation head. This ensures the recorded temperature reflects the pure vapor phase in thermodynamic equilibrium, validating the state independently of the heating mantle's output.
Step-by-Step Methodology:
-
Apparatus Assembly : Assemble a dry micro-distillation setup connected to a Schlenk line. Purge the entire system with argon for 15 minutes using standard vacuum/gas manifold techniques.
-
Sample Loading : Under a positive flow of argon, introduce 5 mL of t-BDMS into the distillation flask containing oven-dried, inert boiling chips (to prevent bumping).
-
Heating : Apply a controlled heating mantle. Increase the temperature gradually until a steady reflux is established.
-
Equilibration & Reading : Allow the vapor ring to ascend past the thermocouple at the distillation head. Record the temperature when it stabilizes for at least 60 seconds (expected 81–83 °C).
-
Quenching : Remove the heat source. Maintain the argon flow until the system cools completely to room temperature to prevent atmospheric air from being drawn into the apparatus.
Workflow Visualization
Workflow for the inert-atmosphere metrology of t-BDMS physical properties.
References
Part 1: Physicochemical Architecture of the Si-H Bond
Technical Deep Dive: The Si-H Bond in Butyldimethylsilane
Executive Summary This technical guide provides a comprehensive analysis of the silicon-hydrogen (Si-H) bond within this compound (BDMS), a critical organosilicon reagent used in high-precision hydrosilylation and reductive organic synthesis. Designed for research scientists and drug development professionals, this document moves beyond basic properties to explore the mechanistic behaviors, spectroscopic signatures, and handling protocols required for reproducible experimental success.
To master the reactivity of BDMS, one must first understand the electronic and steric environment of the Si-H moiety. Unlike carbon-hydrogen bonds, the Si-H bond is polarized towards the hydrogen due to the lower electronegativity of silicon (1.90) compared to hydrogen (2.20).
1.1 Electronic Structure & Polarity
The Si-H bond in BDMS is hydridic (
-
Nucleophilic Susceptibility: The silicon center is electrophilic, susceptible to attack by nucleophiles (e.g., alkoxides), which can trigger the release of dihydrogen gas.
-
Radical Stability: The bond dissociation energy (BDE) of the Si-H bond is approximately 90–95 kcal/mol, weaker than a typical C-H bond (~98–104 kcal/mol). This facilitates radical chain reactions, such as the radical-mediated reduction of alkyl halides.
1.2 Steric Profile (The "Goldilocks" Zone)
BDMS (
-
Comparison: It is less volatile and easier to handle than Trimethylsilane (
), yet significantly less hindered than Triisopropylsilane (TIPS-H). -
Implication: This balance allows BDMS to participate in hydrosilylation of sterically crowded olefins where bulkier silanes might fail, while remaining sufficiently lipophilic for solubility in non-polar organic solvents (Hexane, DCM, Toluene).
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Technical Note |
| CAS Number | 1001-52-1 (n-butyl) | Note: Often confused with t-Butyl isomer (29681-57-0). |
| Molecular Weight | 116.28 g/mol | |
| Density | ~0.701 g/mL | High volatility; requires cold storage.[1] |
| Boiling Point | ~81–83 °C | Ideal for reflux in THF or MeCN. |
| Si-H IR Stretch | 2100–2150 cm⁻¹ | Strong, sharp diagnostic peak. |
| ¹H NMR (Si-H) | δ 3.5 – 3.9 ppm | Multiplet (typically nonet/septet of triplets). |
| Reactivity Class | Hydridic Reductant | Flammable; evolves H₂ with bases. |
Part 2: Spectroscopic Validation (Quality Control)
Before initiating catalysis, the integrity of the Si-H bond must be validated. Oxidation to silanols (
2.1 Infrared Spectroscopy (IR) The most rapid assay for BDMS purity is IR.
-
Diagnostic Peak: Look for a strong, sharp absorption band between 2100 and 2150 cm⁻¹ .
-
Degradation Marker: The appearance of a broad band at 3200–3400 cm⁻¹ indicates silanol (Si-OH) formation (hydrolysis). A strong band at 1000–1100 cm⁻¹ suggests Si-O-Si formation.
2.2 Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The Si-H proton typically resonates between 3.5 and 3.9 ppm . Due to coupling with the adjacent methyl groups (
Hz) and the butyl methylene, this signal appears as a complex multiplet. -
²⁹Si NMR: A definitive method to distinguish silane species. The Si-H signal usually appears as a doublet (due to one-bond Si-H coupling) in the range of -10 to -20 ppm (upfield relative to TMS).
Part 3: Mechanistic Dynamics (Hydrosilylation)
The primary application of BDMS in drug discovery is the hydrosilylation of alkenes/alkynes to form C-Si bonds. This transformation typically proceeds via the Chalk-Harrod Mechanism when catalyzed by Platinum(0) species (e.g., Karstedt’s Catalyst).
3.1 The Chalk-Harrod Cycle
-
Oxidative Addition: The electron-rich Pt(0) center inserts into the Si-H bond, forming a Pt(II)-hydride silyl complex.
-
Olefin Coordination: The alkene binds to the metal center.[2]
-
Migratory Insertion: The hydride migrates to the alkene (hydrometalation), forming a Pt-alkyl species. This is often the selectivity-determining step (anti-Markovnikov).
-
Reductive Elimination: The C-Si bond forms, releasing the product and regenerating the Pt(0) catalyst.
Figure 1: The Chalk-Harrod catalytic cycle for BDMS hydrosilylation. Note that Oxidative Addition initiates the cycle, but Migratory Insertion dictates regioselectivity.
Part 4: Experimental Protocols
Protocol A: Standard Hydrosilylation of a Terminal Alkene Objective: Synthesize a butyl-dimethyl-alkylsilane using BDMS and Karstedt’s Catalyst.
Safety Prerequisite:
-
Hazard: BDMS is flammable.[3][4] The reaction is exothermic.
-
Control: Perform in a fume hood. Ensure inert atmosphere (
or Ar) to prevent catalyst deactivation and fire hazards.
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with dry Nitrogen for 15 minutes.
-
-
Loading:
-
Add Alkene (1.0 equiv) and Anhydrous Toluene (0.5 M concentration) via syringe.
-
Add Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). Typical loading: 0.1 to 1.0 mol%.
-
-
Activation & Addition:
-
Heat the solution to 40°C.
-
Add BDMS (1.1 – 1.2 equiv) dropwise via syringe pump over 30 minutes.
-
Rationale: Slow addition prevents "thermal runaway" (exotherm) and minimizes homocoupling side reactions.
-
-
Monitoring:
-
Monitor reaction progress via TLC or GC-MS.
-
Key Indicator: Disappearance of the Si-H peak in the IR spectrum of an aliquot (approx. 2100 cm⁻¹) indicates consumption of BDMS.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a small pad of silica gel or Celite® to remove Platinum residues (catalyst poisoning of subsequent steps is a risk).
-
Concentrate filtrate under reduced pressure.
-
Figure 2: Operational workflow for BDMS hydrosilylation, emphasizing exotherm control and catalyst removal.
Part 5: Applications in Drug Development
5.1 Radical Reductions
BDMS serves as a "greener" alternative to Tributyltin hydride (
-
Mechanism: In the presence of AIBN (radical initiator), the Si-H bond undergoes homolytic cleavage. The resulting silyl radical abstracts a halogen (Br/I) from an alkyl halide, followed by hydrogen atom transfer (HAT) to the carbon radical.
-
Advantage: Silicon byproducts are non-toxic and easily removed via flash chromatography, unlike organotin residues which pose severe toxicity risks in pharmaceutical compounds.
5.2 Silyl Linkers BDMS derivatives are used to create "silicon-switch" analogs of drugs. Replacing a carbon atom with silicon (sila-substitution) alters the lipophilicity and metabolic stability of a drug candidate without significantly changing its receptor binding geometry.
References
-
Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society.
-
Marciniec, B. (2005). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media.
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
-
PSTC. (2024).[5] IR Spectroscopic Method for Determination of Silicone Cross-Linking.
-
Gelest, Inc. (2023). Reactive Silicones: Hydrosilylation Guide.
Sources
Methodological & Application
Application Note: Strategic Utilization of Butyldimethylsilanes in Reductive Synthesis
Part 1: Strategic Overview & Reagent Profile
The "Butyldimethylsilane" Distinction in Drug Development
In high-value organic synthesis, the term "this compound" often creates ambiguity between two distinct reagents. For drug development professionals, distinguishing these is critical for pathway design:
-
tert-Butyldimethylsilane (TBDMS-H) (CAS: 29681-57-0): The industry standard. It is primarily used to install the bulky tert-butyldimethylsilyl (TBS) protecting group under reductive conditions ("Reductive Silylation"). Its steric bulk offers high chemoselectivity and stability against hydrolysis.
-
n-Butyldimethylsilane (CAS: 1000-49-3): A less common sterically intermediate silane. It is used in mechanistic studies to fine-tune steric parameters between triethylsilane (
) and phenyldimethylsilane ( ).
Scope of this Guide: This note focuses primarily on TBDMS-H , as it enables the direct conversion of carbonyls to protected alcohols—a streamlined workflow that combines reduction and protection into a single step, significantly shortening synthetic routes in medicinal chemistry.
Chemical Properties & Reactivity Profile[1]
| Property | tert-Butyldimethylsilane (TBDMS-H) | n-Butyldimethylsilane | Triethylsilane ( |
| CAS Number | 29681-57-0 | 1000-49-3 | 617-86-7 |
| Boiling Point | 72 °C | ~80-82 °C | 107 °C |
| Steric Bulk | High (Bulky) | Moderate | Low |
| Reactivity ( | Low (Selective) | Moderate | High |
| Primary Application | Reductive Silylation (Protection) | Steric Tuning / Hydrosilylation | General Reduction |
| Stability of Product | High (TBS Ether) | Low (n-BuDMS Ether) | Low (TES Ether) |
Key Insight: TBDMS-H is significantly less hydridic/reactive than
Part 2: Mechanistic Pathways & Visualization
The utility of TBDMS-H relies on Frustrated Lewis Pair (FLP) type activation or strong Lewis Acid catalysis. Unlike small silanes that can be activated by simple fluorides, TBDMS-H requires electrophilic activation of the hydride.
Pathway: Borane-Catalyzed Reductive Silylation
The most robust method for using TBDMS-H involves Tris(pentafluorophenyl)borane (
Caption: Figure 1. Mechanism of B(C6F5)3-catalyzed reductive silylation. The bulky Lewis Acid activates the carbonyl, facilitating hydride transfer from the bulky silane.
Part 3: Detailed Experimental Protocols
Protocol A: Direct Reductive Silylation of Ketones
Objective: Convert a ketone directly to a tert-butyldimethylsilyl (TBS) protected alcohol in one step, avoiding the two-step reduction/protection sequence.
Reagents:
-
Substrate: Acetophenone (1.0 mmol)
-
Silane: tert-Butyldimethylsilane (TBDMS-H) (1.2 mmol)
-
Catalyst: Tris(pentafluorophenyl)borane (
) (0.5 - 2.0 mol%) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk flask and cool under Argon flow.
-
Solvent Charge: Add 2.0 mL of anhydrous DCM to the flask.
-
Substrate Addition: Add Acetophenone (120 mg, 1.0 mmol) and TBDMS-H (139 mg, 1.2 mmol). Stir to mix.
-
Note: TBDMS-H is volatile (bp 72°C). Handle with chilled syringes if ambient temperature is high.
-
-
Catalyst Initiation: Add
(10 mg, ~2 mol%) as a solid or from a stock solution in toluene.-
Observation: Gas evolution (
) is not expected here (unlike dehydrogenative coupling). The reaction should be slightly exothermic.
-
-
Reaction: Stir at Room Temperature (25°C).
-
Monitoring: Monitor by TLC or GC-MS. TBDMS-H reacts slower than
. Expect reaction times of 1–4 hours depending on steric crowding of the ketone.
-
-
Quench: Once starting material is consumed, quench by adding 0.5 mL of Triethylamine (
) to neutralize the Lewis Acid. -
Workup: Dilute with Hexanes (10 mL), filter through a small pad of silica gel (to remove boron salts), and concentrate in vacuo.
-
Purification: Flash column chromatography (usually Hexanes/EtOAc) yields the pure TBS-ether.
Validation Criteria:
-
1H NMR: Look for the disappearance of the C=O signal and appearance of the methine proton (CH-OTBS) around 4.5-5.0 ppm, plus the characteristic TBS doublet/singlet at ~0.9 ppm (
-Bu) and ~0.1 ppm ( ).
Protocol B: Hydrosilylation of Terminal Alkenes (Anti-Markovnikov)
Objective: Install the TBDMS group onto a terminal alkene to create a functionalized silane building block.
Reagents:
-
Substrate: 1-Octene (1.0 mmol)
-
Silane: TBDMS-H (1.1 mmol)
-
Catalyst: Karstedt’s Catalyst (Pt(0)) (0.1 mol%)
Methodology:
-
Safety: Platinum-catalyzed hydrosilylation can have a significant induction period followed by a rapid exotherm.
-
Mix: In a pressure tube or reflux flask, combine 1-Octene and TBDMS-H.
-
Catalysis: Add 10 µL of Karstedt’s catalyst solution (2% Pt in xylene).
-
Activation: Heat to 60°C.
-
Color Change: The solution often turns from clear to slightly yellow/brown upon activation.
-
-
Completion: Monitor by disappearance of the alkene vinyl protons in NMR.
-
Isolation: Distillation is preferred for volatile products. For non-volatiles, filter through Celite/Activated Charcoal to remove Pt residues.
Part 4: Comparative Data & Selection Guide
Reactivity Matrix: Choosing the Right Silane
| Feature | TBDMS-H | ||
| Hydride Donor Strength | High | Very High | Moderate |
| Steric Demand | Low | Moderate | High |
| Primary Use | Exhaustive Reduction | Ionic Hydrogenation | Reductive Protection |
| Chemoselectivity | Low (Reduces most cations) | Low | High (Discrimates sterics) |
| Product Hydrolysis | Fast (Unstable) | Moderate | Very Slow (Stable) |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Catalyst poisoning by Lewis bases (amines/pyridines) in substrate. | Purify substrate to remove basic impurities or increase |
| Incomplete Conversion | TBDMS-H sterics preventing approach to bulky ketones. | Switch to a smaller silane ( |
| Desilylation observed | Acidic moisture in solvent hydrolyzing the product. | Ensure strict anhydrous conditions; TBDMS ethers are stable, but intermediates are sensitive. |
Part 5: References
-
Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000).[1] A Novel
-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes.[1] Journal of Organic Chemistry, 65(19), 6179-6186. -
Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters. Journal of the American Chemical Society, 118(39), 9440-9441.
-
Gelest, Inc. (2023). Silicon-Based Reducing Agents: Technical Brochure. Gelest Technical Library.
-
Corey, E. J., & Venkateswarlu, A. (1972).[2] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3] Journal of the American Chemical Society, 94(17), 6190-6191. (Foundational reference for TBS stability).
-
Oestreich, M., & Hermeke, J. (2015). The Frustrated Lewis Pair Approach to Catalytic Reduction. Synlett, 26(12). (Review of B(C6F5)3 mechanisms).
Disclaimer: Protocols described herein involve the use of reactive organosilanes and Lewis acids.[1][4] Standard chemical safety precautions (fume hood, PPE, inert atmosphere) are mandatory. TBDMS-H is flammable and releases hydrogen gas upon contact with strong bases or acids.
Sources
Application Notes and Protocols: A Guide to the Hydrosilylation of Alkenes and Alkynes with Butyldimethylsilane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the hydrosilylation of alkenes and alkynes utilizing butyldimethylsilane. Hydrosilylation is a premier, atom-economical method for the formation of carbon-silicon bonds, yielding valuable alkylsilane and vinylsilane products that serve as versatile intermediates in organic synthesis.[1] This guide delves into the core mechanistic principles, catalyst selection strategies, and detailed experimental protocols. We will explore the nuances of achieving desired regio- and stereoselectivity, supported by field-proven insights and authoritative references, to empower researchers to effectively implement this powerful transformation in their synthetic endeavors.
Foundational Principles: The Hydrosilylation Reaction
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond (C=C or C≡C).[2] The reaction is almost exclusively performed under catalytic conditions due to the relative inertness of the Si-H bond.[3] this compound (t-BuMe₂SiH) is a common trialkylsilane reagent valued for the stability of the resulting silyl ether or adduct, which is significantly higher than that of the corresponding trimethylsilyl (TMS) ether, providing robust protection and utility in multi-step synthesis.[4]
The reaction's outcome is profoundly influenced by the choice of catalyst, substrate, and reaction conditions, which dictate the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (e.g., cis- vs. trans-addition).[5][6]
The Dominant Catalytic Pathway: The Chalk-Harrod Mechanism
For many transition-metal catalysts, particularly platinum-based systems, the reaction is understood to proceed via the Chalk-Harrod mechanism.[2][3] This catalytic cycle provides a robust framework for understanding product formation in the hydrosilylation of alkenes.
The key steps are:
-
Oxidative Addition: The Si-H bond of this compound adds to the low-valent metal center.
-
Olefin Coordination: The alkene coordinates to the resulting metal-silyl-hydride complex.
-
Migratory Insertion: The alkene inserts into the metal-hydride bond. This step typically governs the regioselectivity. For terminal alkenes, this insertion usually places the metal at the terminal carbon to minimize steric hindrance, leading to the anti-Markovnikov product.[2]
-
Reductive Elimination: The C-Si bond is formed, releasing the alkylsilane product and regenerating the active catalyst.[6]
Figure 1: Simplified Chalk-Harrod mechanism for alkene hydrosilylation.
Hydrosilylation of Alkenes with this compound
The hydrosilylation of alkenes is a cornerstone transformation for producing alkylsilanes. The reaction with terminal alkenes typically results in the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon.[2]
Catalyst Selection
The choice of catalyst is critical for achieving high efficiency and selectivity.
-
Platinum Catalysts: Speier's (H₂PtCl₆) and Karstedt's catalysts are highly active and widely employed for favoring the formation of the linear, anti-Markovnikov product.[3][7] They are the workhorses of industrial silicone curing and are highly effective in academic settings.
-
Rhodium Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) is also highly effective.[8] The choice of ligands on the rhodium center can be tuned to influence selectivity.
-
Earth-Abundant Metal Catalysts: In a push towards more sustainable chemistry, catalysts based on iron, cobalt, and nickel are gaining attention, though they may offer different selectivity profiles.[8][9] For instance, certain cobalt-NHC catalyst systems have been developed for anti-Markovnikov hydrosilylation.[9]
| Catalyst Type | Common Examples | Typical Selectivity (Terminal Alkenes) | Key Advantages |
| Platinum | Speier's (H₂PtCl₆), Karstedt's | Anti-Markovnikov (β-addition) | High activity, commercially available |
| Rhodium | Wilkinson's (RhCl(PPh₃)₃) | Generally Anti-Markovnikov | High efficiency, tunable with ligands |
| Cobalt | Co(acac)₂/dppf | Ligand-dependent, can be anti-Markovnikov | Earth-abundant, sustainable[9] |
| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | Effective, good functional group tolerance | Versatile, also used for alkynes |
Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene
This protocol describes a general procedure for the hydrosilylation of a terminal alkene using Karstedt's catalyst.
Materials:
-
1-Octene
-
This compound (t-BuMe₂SiH)
-
Karstedt's catalyst (solution in xylene, ~2% Pt)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas supply (Argon or Nitrogen)
Safety Precautions:
-
This compound is a flammable liquid and is moisture-sensitive.[10] Handle under an inert atmosphere.
-
Transition metal catalysts can be toxic and air-sensitive.[7]
-
All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11][12]
Procedure:
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
To the flask, add 1-octene (e.g., 5 mmol, 1.0 eq) followed by anhydrous toluene (10 mL) via syringe.
-
Add this compound (e.g., 6 mmol, 1.2 eq) dropwise to the stirred solution at room temperature.
-
Add Karstedt's catalyst (e.g., 0.005 mol% Pt) via syringe. A slight exotherm may be observed.
-
Stir the reaction at room temperature. Monitor progress by TLC or GC analysis.[7] The reaction is often complete within 1-4 hours.
-
Upon completion, the reaction can be quenched by exposure to air. The solvent is then removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the (octyl)this compound.
Hydrosilylation of Alkynes with this compound
The hydrosilylation of alkynes is significantly more complex than that of alkenes, as it can yield a mixture of up to three isomeric vinylsilane products from a terminal alkyne.[5] The precise product distribution is highly dependent on the catalyst system.
Figure 2: Product isomers from terminal alkyne hydrosilylation.
Catalyst Systems for Selective Alkyne Hydrosilylation
Controlling the regio- and stereoselectivity is the primary challenge and goal in alkyne hydrosilylation.
-
Platinum and Rhodium Catalysts: These classical catalysts typically favor the formation of the trans-β-vinylsilane (E-isomer) via cis-addition of the Si-H bond across the alkyne.
-
Ruthenium Catalysts: The development of ruthenium catalysts, particularly [Cp*Ru(MeCN)₃]PF₆, has been a breakthrough.[13] This catalyst system remarkably favors the formation of the α-vinylsilane (geminal or 1,1-disubstituted product) from terminal alkynes.[13] For internal alkynes, it exclusively yields Z-trisubstituted alkenes via trans-addition. This unique selectivity makes it an invaluable tool for modern organic synthesis.
| Catalyst | Substrate | Major Product | Reference |
| Karstedt's Catalyst (Pt) | Terminal Alkyne | β-(E)-vinylsilane | |
| Wilkinson's Catalyst (Rh) | Terminal Alkyne | β-(E)-vinylsilane | |
| [CpRu(MeCN)₃]PF₆ | Terminal Alkyne | α-vinylsilane | [13] |
| [CpRu(MeCN)₃]PF₆ | Internal Alkyne | Z-vinylsilane (trans-addition) |
Protocol 2: Ruthenium-Catalyzed Hydrosilylation of Phenylacetylene
This protocol provides a method for synthesizing an α-vinylsilane, a valuable synthetic intermediate, using the Trost group's ruthenium catalyst.[13]
Materials:
-
Phenylacetylene
-
This compound (t-BuMe₂SiH)
-
[Cp*Ru(MeCN)₃]PF₆ catalyst
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Cp*Ru(MeCN)₃]PF₆ (e.g., 0.05 mmol, 1 mol%) in anhydrous DCM (10 mL).
-
Add phenylacetylene (5 mmol, 1.0 eq) to the catalyst solution via syringe.
-
Add this compound (6 mmol, 1.2 eq) dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by GC or TLC.[7] These reactions are often complete within a few hours.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (using a non-polar eluent like hexanes) to yield the α-vinylsilane product.
Concluding Remarks
The hydrosilylation of alkenes and alkynes with this compound is a robust and versatile method for creating C-Si bonds. The resulting alkyl- and vinylsilanes are not merely protected alcohols; they are key intermediates for a host of subsequent transformations, including cross-coupling reactions (e.g., Hiyama coupling) and stereoselective oxidations (e.g., Tamao-Fleming oxidation).[14] A judicious choice of catalyst is paramount to controlling the reaction's outcome. While platinum and rhodium catalysts are reliable for producing linear alkylsilanes and (E)-vinylsilanes, ruthenium-based systems have opened new synthetic avenues by providing access to α-vinylsilanes and (Z)-vinylsilanes with exceptional selectivity.[13] Adherence to strict anhydrous and oxygen-free conditions is essential for reproducibility and high yields.
References
-
Pescarmona, P. P., et al. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie International Edition, 60(2), 550-567. [Link]
-
Wang, Z.-Q., & Gong, H. (2015). Cobalt Complex-Catalyzed Hydrosilylation of Alkenes and Alkynes. Accounts of Chemical Research, 48(8), 2233–2244. [Link]
-
Wang, D. (2014). Hydrosilylation of Alkenes Catalyzed by Bis-N-Heterocyclic Carbene Rh(I) Complexes A Density Functional Theory Study. mediaTUM, Technische Universität München. [Link]
-
Wechem. (2025). Common reagent -- tert butyl dimethylchlorosilane. [Link]
-
Scientific Spectator. (2002). Recent Advances in the Hydrosilylation of Alkynes. [Link]
-
Denmark, S. E., & Wang, Z. (2001). Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions. Organic Letters, 3(7), 933-935. [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Allyloxy-tert-butyldimethylsilane. [Link]
-
Wikipedia. Hydrosilylation. [Link]
-
ResearchGate. (1995). Plausible mechanism for the hydrosilylation ofterminal alkynes. [Link]
-
Sotor, P., et al. (2018). Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride. Molecules, 23(12), 3229. [Link]
-
Trost, B. M., & Ball, Z. T. (2005). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Journal of the American Chemical Society, 127(49), 17644–17655. [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. [Link]
-
Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes. [Link]
-
Afonina, I. V., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(10), 1572. [Link]
-
Gandon, V., & Bour, C. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598. [Link]
-
Reddy, V. G., et al. (2020). Transition-metal- and solvent-free regioselective hydrosilylation of alkenes and allenes enabled by catalytic sodium tert-butoxide. Green Chemistry, 22(18), 6001-6008. [Link]
-
Chen, K., et al. (2024). Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes. Journal of the American Chemical Society, 146(5), 3533–3543. [Link]
-
Oestreich, M. (2017). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. The Journal of Organic Chemistry, 82(1), 1-8. [Link]
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common reagent -- tert butyl dimethylchlorosilane - Wechem [m.wechemglobal.com]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
Butyldimethylsilane for the reduction of carbonyl compounds
Application Note: Precision Reduction of Carbonyl Compounds via Butyldimethylsilane ( )
Part 1: Strategic Overview & Rationale
The "Goldilocks" Silane
In the landscape of carbonyl reduction, This compound (
Why choose this compound (
-
Reductive Silylation: Unlike borohydride reductions which yield free alcohols requiring subsequent protection, hydrosilylation with
yields a butyldimethylsilyl (BDMS) ether in a single step. -
Tunable Stability: The resulting BDMS ether is significantly more stable to hydrolysis than trimethylsilyl (TMS) or triethylsilyl (TES) ethers, yet can be cleaved under milder conditions than the sterically bulky TBDMS ethers. This provides an intermediate "release valve" for multi-step synthesis.
-
Steric Control: The linear n-butyl chain provides directional steric bulk that can influence diastereoselectivity in 1,2-induction without the extreme kinetic penalty of a tert-butyl group.[1]
Mechanism of Action: Lewis Acid Activation
The most robust method for this transformation utilizes the highly electrophilic Lewis acid Tris(pentafluorophenyl)borane [
Mechanistic Pathway:
-
Activation: The borane catalyst forms a loose adduct with the silane hydride, increasing the electrophilicity of the silicon center.
-
Nucleophilic Attack: The carbonyl oxygen attacks the activated silicon, forming a silylium-like ion pair.
-
Hydride Transfer: The borohydride species delivers the hydride to the carbonyl carbon, collapsing the ion pair to form the silyl ether.
Figure 1:
Part 2: Experimental Protocol
Reagent Specifications
| Component | Specification | Role | Notes |
| Substrate | Ketone / Aldehyde | Reactant | Must be dry (azeotrope with toluene if needed).[1][] |
| Silane | n-Butyldimethylsilane | Reductant | CAS: 1001-52-1.[1][] Liquid. Use 1.1–1.2 equiv. |
| Catalyst | Catalyst | "Piers' Catalyst". Highly moisture sensitive. | |
| Solvent | Toluene or DCM | Medium | Anhydrous. Non-coordinating solvents are critical. |
Standard Operating Procedure (SOP)
Objective: Reduction of Acetophenone to 1-Phenylethyl butyldimethylsilyl ether.
Step 1: Catalyst Preparation (Glovebox or Schlenk Line)
-
Weigh
(10.2 mg, 0.02 mmol, 2.0 mol%) into a flame-dried Schlenk flask equipped with a magnetic stir bar. -
Critical: If
is brown or sticky, sublime it ( @ 0.01 Torr) before use. Active catalyst is a white powder.
Step 2: Reaction Setup
-
Add anhydrous Toluene (2.0 mL) to the flask under Argon.
-
Add Acetophenone (120 mg, 1.0 mmol) via syringe.
-
Note: The solution should remain clear. If the catalyst precipitates or turns dark immediately, the substrate may contain water or Lewis basic impurities (amines/pyridines will poison the catalyst).
Step 3: Silane Addition
-
Add n-Butyldimethylsilane (
, 1.1 mmol) dropwise over 1 minute. -
Observation: Gas evolution is not typically observed (unlike dehydrogenative coupling). A mild exotherm may occur.
-
Stir at Room Temperature (
) for 1–4 hours. Monitor by TLC or GC-MS.[1]
Step 4: Quench & Workup
-
Option A: Isolation of Silyl Ether (Protected Alcohol)
-
Filter the mixture through a small pad of neutral alumina or silica gel (eluting with hexanes) to remove the boron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Result: Pure silyl ether is often obtained without further purification.
-
-
Option B: Isolation of Free Alcohol
-
Add TBAF (1.0 M in THF, 1.5 mL) directly to the reaction mixture. Stir for 30 mins.
-
Dilute with
, wash with water ( ) and brine. -
Dry over
, filter, and concentrate.[1]
-
Optimization & Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst deactivated by moisture. | Use fresh/sublimed |
| Stalled Conversion | Catalyst poisoning by substrate. | Substrates with basic nitrogens (pyridines, amines) bind BCF. Use a higher loading (5-10%) or switch to a metal catalyst (e.g., InBr3).[1] |
| Side Products | Over-reduction or ether cleavage. | Avoid prolonged reaction times. |
Part 3: Comparative Analysis
Stability Profile of Resulting Ethers
The choice of
| Silyl Group | Abbreviation | Relative Hydrolytic Stability | Installation Difficulty |
| Trimethylsilyl | TMS | 1 (Very Labile) | Very Easy |
| Triethylsilyl | TES | ~64 | Easy |
| n-Butyldimethylsilyl | BDMS | ~200 (Estimated) | Easy (Hydrosilylation) |
| tert-Butyldimethylsilyl | TBDMS | ~20,000 | Hard (Steric hindrance) |
Scientist's Insight: Use
Chemoselectivity
Using
-
Protocol Adaptation: To reduce a ketone in the presence of an ester, perform the reaction at
to . The ester will remain intact.
Part 4: References
-
Fundamental Mechanism: Parks, D. J.; Piers, W. E.[1] "Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters." Journal of the American Chemical Society, 1996 , 118, 9440–9441.[1] Link
-
Silane Activation: Rendler, S.; Oestreich, M. "Concerted Silylation of Carbonyl Compounds by Silane Activation with B(C6F5)3." Angewandte Chemie International Edition, 2008 , 47, 5997–6000.[1] Link
-
General Hydrosilylation: Blackwell, J. M.; et al. "B(C6F5)3-Catalyzed Hydrosilation of Imines via Silyliminium Intermediates." Journal of Organic Chemistry, 1999 , 64, 4887–4892.[1] Link
-
Reagent Data: "n-Butyldimethylsilane Product Page." BOC Sciences.[] Accessed Oct 2023.
-
Comparative Stability: Crouch, R. D.[1] "Selective Deprotection of Silyl Ethers." Tetrahedron, 2004 , 60, 5833–5871.[1] Link
The Versatile Hydride Donor: Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium catalysis stands as a cornerstone for the construction of complex molecular architectures.[1][2] The strategic use of reducing agents in these transformations is crucial for achieving high efficiency and selectivity. Among the various hydride sources, butyldimethylsilane has emerged as a reagent of interest due to its unique reactivity profile, favorable physical properties, and applicability in a range of palladium-catalyzed reactions. This document provides an in-depth guide to the applications and protocols of palladium-catalyzed reactions involving this compound, tailored for professionals in research and drug development.
The Role and Advantages of this compound in Palladium Catalysis
This compound [(CH₃)₂C(H)Si(CH₃)₂H] serves as an effective hydride donor in various palladium-catalyzed processes. Its utility stems from a combination of steric and electronic properties. The bulky tert-butyl group influences the reactivity and selectivity of the silane, while the silicon-hydride bond is readily cleaved in the presence of a suitable palladium catalyst to participate in the catalytic cycle.
The advantages of employing this compound include:
-
Controlled Reactivity: Compared to more reactive silanes, this compound often provides a more controlled and selective reduction.
-
Good Solubility: It is soluble in a wide range of organic solvents commonly used in catalysis.
-
Favorable Byproducts: The silyl byproducts are generally non-toxic and can often be easily removed during workup.
Core Applications and Mechanistic Considerations
Palladium-catalyzed reactions utilizing this compound as a hydride source primarily fall into two major categories: hydrosilylation of unsaturated bonds and reduction of various functional groups.
Hydrosilylation of Alkenes and Alkynes
The addition of a silicon-hydride bond across a carbon-carbon multiple bond, known as hydrosilylation, is a powerful method for the synthesis of organosilicon compounds.[3] These products are valuable intermediates in organic synthesis, finding use in cross-coupling reactions and as precursors for a variety of functional groups.
Mechanism of Hydrosilylation: The generally accepted mechanism for palladium-catalyzed hydrosilylation involves the oxidative addition of the silane to a low-valent palladium species, followed by insertion of the alkene or alkyne into the palladium-hydride or palladium-silyl bond. Subsequent reductive elimination regenerates the palladium catalyst and yields the vinyl- or alkylsilane product. The regioselectivity of the addition is influenced by the nature of the catalyst, the silane, and the substrate.
DOT Diagram: Generalized Catalytic Cycle for Hydrosilylation
Caption: Generalized catalytic cycle for the palladium-catalyzed hydrosilylation of an alkene/alkyne.
Reductive Dehalogenation of Aryl Halides
A key application of this compound in palladium catalysis is the reduction of aryl halides to the corresponding arenes. This transformation is particularly valuable in late-stage functionalization during the synthesis of complex molecules, where a halogen may have served as a directing group or a handle for cross-coupling and needs to be removed.
Reduction of Other Functional Groups
The palladium/butyldimethylsilane system can also be employed for the reduction of other functional groups, such as nitro groups and α,β-unsaturated carbonyl compounds. The chemoselectivity of these reductions is a significant advantage, allowing for the selective transformation of one functional group in the presence of others.
Experimental Protocols
The following protocols are representative examples of palladium-catalyzed reactions using a tertiary alkylsilane like this compound. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Synthesis of an Allylsilane from an Allene
This protocol describes the synthesis of an allylsilane from an allene, a transformation that is highly valuable for producing versatile synthetic intermediates.[5]
Reactant Table
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Allene Substrate | - | e.g., 200 mg | 1.0 | 1.0 |
| This compound | 116.28 | 174 mg (0.23 mL) | 1.5 | 1.5 |
| [Pd₂(dba)₃] | 915.72 | 23 mg | 0.025 | 0.025 |
| NHC Ligand (e.g., IPr) | 388.58 | 29 mg | 0.075 | 0.075 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Methodology
-
In a nitrogen-filled glovebox, add the palladium precursor, [Pd₂(dba)₃], and the N-heterocyclic carbene (NHC) ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the Schlenk tube.
-
Add the allene substrate to the mixture.
-
Finally, add this compound to the reaction mixture via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the reaction mixture at room temperature (or heat as optimized) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylsilane.
DOT Diagram: Experimental Workflow for Allylsilane Synthesis
Caption: General experimental workflow for the palladium-catalyzed synthesis of allylsilanes.
Protocol 2: Palladium-Catalyzed Reductive Dehalogenation of an Aryl Bromide
This protocol provides a general method for the removal of a bromine substituent from an aromatic ring, a common transformation in the final steps of a synthetic sequence.
Reactant Table
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Aryl Bromide | - | e.g., 235 mg | 1.0 | 1.0 |
| This compound | 116.28 | 349 mg (0.46 mL) | 3.0 | 3.0 |
| Pd(OAc)₂ | 224.49 | 11.2 mg | 0.05 | 0.05 |
| Potassium Fluoride | 58.10 | 174 mg | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
| Water | 18.02 | 0.5 mL | - | - |
Step-by-Step Methodology
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, palladium(II) acetate, and potassium fluoride.
-
Add THF and water to the flask.
-
Stir the mixture vigorously and add this compound.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Applications in Drug Discovery and Development
Palladium-catalyzed reactions are indispensable in the pharmaceutical industry for the synthesis of new chemical entities.[1][2] The ability to perform selective reductions and to form carbon-silicon bonds under mild conditions is highly valuable. For instance, the reductive dehalogenation protocol can be used to remove a halogen from a complex drug intermediate without affecting other sensitive functional groups. The synthesis of functionalized allylsilanes provides access to key building blocks that can be further elaborated into complex molecular scaffolds found in many bioactive molecules.[5]
Conclusion
Palladium-catalyzed reactions involving this compound offer a powerful and versatile toolkit for organic chemists, particularly in the fields of fine chemical synthesis and drug discovery. The protocols and mechanistic insights provided herein serve as a guide for the practical application of these transformations. As with any catalytic system, the specific conditions may require optimization for a given substrate to achieve the desired outcome with high yield and selectivity. The continued exploration of such reactions will undoubtedly lead to the development of even more efficient and sustainable synthetic methodologies.
References
-
Selander, N., Paasch, J. R., & Szabó, K. J. (2011). A palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors proceeds smoothly under mild and neutral conditions and is suitable for synthesis of regio- and stereodefined allylsilanes. Journal of the American Chemical Society, 133(44), 17701–17703. [Link]
-
McAtee, J. R., Yap, G. P. A., & Watson, D. A. (2014). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. Journal of the American Chemical Society, 136(28), 10166–10172. [Link]
-
Mirza-Aghayan, M., & Sepehr Moieni, A. (2025). Recent progress in palladium-catalyzed reduction with organosilanes. Journal of Organometallic Chemistry, 1014, 123484. [Link]
-
Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Ibadi, Z. A., Hasan, N., Abid, M. D., Radhi, A. J., & Radhi, A. W. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity, 24(11), 1-10. [Link]
-
Jiang, X., Wang, J. M., Zhang, Y., Chen, Z., Zhu, Y. M., & Ji, S. J. (2014). Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide. Organic Letters, 16(13), 3492-3495. [Link]
-
Denmark, S. E., & Wang, Z. (2001). Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions. Organic Letters, 3(7), 933-935. [Link]
-
Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498-2500. [Link]
-
Emadi, R., Nekoo, A. B., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 12(1), 1-22. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
-
Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. [Link]
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
Abolhasani, M. (2018). 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. North Carolina State University. [Link]
-
MDPI. (2025). Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. [Link]
-
Organic Chemistry Portal. (2023). Silanes. [Link]
-
YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 5. organic-chemistry.org [organic-chemistry.org]
Application Note: Engineering Advanced Polymers with Butyldimethylsilane Derivatives
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Causality
Butyldimethylsilane (BDMS) derivatives—specifically tert-butyldimethylsilane (TBDMS) and n-butyldimethylsilane (n-BDMS) —are highly versatile organosilicon reagents that solve distinct, critical challenges in polymer chemistry. Rather than acting merely as passive structural units, these molecules actively dictate the kinetic pathways of polymerizations and fundamentally alter the electromagnetic properties of the resulting macroscopic materials.
TBDMS: Steric Shielding in Living Polymerizations
In living anionic polymerization and Atom Transfer Radical Polymerization (ATRP), propagating active centers (carbanions or radicals) are highly sensitive to protic impurities. Unprotected hydroxyl or amine groups on functional monomers will irreversibly terminate the chain. TBDMS is the gold standard for masking these reactive sites[1].
The Causality: The bulky tert-butyl moiety provides extreme steric hindrance around the silicon atom. This structural bulk repels nucleophiles, rendering the Si-O bond approximately 10,000 times more stable to hydrolysis and basic attack than a standard trimethylsilyl (TMS) group. This kinetic stability allows the protected monomer to survive the harsh conditions of anionic propagation, while remaining orthogonally cleavable via fluoride ions (e.g., TBAF) once the polymer architecture is locked[2].
n-BDMS: Polarizability Reduction for 5G/6G Dielectrics
For next-generation telecommunications (5G/6G), materials must exhibit minimal signal transmission loss, dictating an ultra-low dielectric constant (Dk) and dissipation factor (Df). Incorporating n-butyldimethylsilane as a pendant group onto cyclic olefins prior to Ring-Opening Metathesis Polymerization (ROMP) achieves this critical requirement[3].
The Causality: High-frequency signal loss occurs when electromagnetic fields interact with polarizable bonds. The n-BDMS group consists entirely of C-Si, C-C, and C-H bonds, which possess extremely low electronic polarizability compared to aromatic rings or heteroatoms. Furthermore, the flexible n-butyl chain increases the polymer's free volume, disrupting dense chain packing. This dual mechanism—low intrinsic polarizability combined with increased free volume—drastically drives down both Dk and Df[3].
Quantitative Data Presentation
The following tables summarize the mechanistic advantages of BDMS derivatives compared to industry baselines.
Table 1: Comparative Stability of Silyl Protecting Groups in Polymer Synthesis
| Protecting Group | Chemical Formula | Relative Hydrolytic Stability | Deprotection Reagent | Primary Polymerization Use Case |
| TMS | -Si(CH3)3 | 1x (Baseline) | Mild Acid/Base | Short-term protection; incompatible with anionic conditions. |
| TBDMS | -Si(CH3)2(t-Bu) | ~10,000x | TBAF, Strong Acid | Living anionic / ATRP ; allows orthogonal deprotection[2]. |
| TIPS | -Si(i-Pr)3 | ~100,000x | TBAF (heated) | Extreme conditions; often too sterically hindered for dense polymers. |
Table 2: Impact of n-BDMS Functionalization on Dielectric Properties (10 GHz)
| Polymer Architecture | Pendant Group | Dielectric Constant (Dk) | Dissipation Factor (Df) | Suitability |
| Standard Norbornene ROMP | None | 2.50 - 2.60 | ~0.0030 | 4G / Sub-6 GHz 5G |
| Aromatic-Modified ROMP | Phenyl | > 2.70 | > 0.0050 | High loss; unsuitable for 5G |
| n-BDMS Norbornene ROMP | n-Butyldimethylsilane | < 2.30 | < 0.0015 | mmWave 5G / 6G [3] |
Experimental Workflows and Self-Validating Protocols
Protocol A: End-Functionalization of Living Polyisoprene using TBDMS
Objective: Synthesize strictly mono-functionalized, hydroxyl-terminated polyisoprene without dimerization. Mechanistic Design: Direct reaction of living polyisoprenyllithium with 4-bromobutoxy-tert-butyldimethylsilane typically results in unwanted lithium-halogen exchange, causing the polymer chains to homo-couple (dimerize). By introducing lithium tetrahydrofurfuryloxide (LiTHF), the active chain end undergoes cross-association. This alters the aggregation state, sterically and electronically favoring the desired SN2 nucleophilic substitution over the halogen exchange pathway[4].
Step-by-Step Methodology:
-
Preparation: Under strictly anhydrous conditions (argon atmosphere), prepare a solution of living polyisoprenyllithium in anhydrous heptane.
-
Additive Introduction: Cool the reactor to 0 °C. Add 5 equivalents (relative to the active lithium chain end) of LiTHF[4]. Allow the mixture to equilibrate for 30 minutes to ensure complete cross-association.
-
Electrophile Addition: Introduce 1.5 equivalents of 4-bromobutoxy-tert-butyldimethylsilane dropwise.
-
Termination & Isolation: Stir for 4 hours at 0 °C, then terminate the reaction with degassed methanol. Precipitate the polymer in excess methanol and dry under vacuum to constant weight.
-
Self-Validation System:
-
Chromatographic Validation: Analyze via Gel Permeation Chromatography (GPC). A successful SN2 reaction yields a strictly monomodal peak. A bimodal distribution indicates insufficient LiTHF cross-association (dimer formation).
-
Spectroscopic Validation: Confirm end-group fidelity via 1H NMR. The presence of sharp singlets at 0.04 ppm (Si-CH3) and 0.88 ppm (t-butyl) validates the intact TBDMS group[1].
-
Protocol B: Synthesis of Low-Dk ROMP Monomers via n-BDMS Hydrosilylation
Objective: Attach n-BDMS to a norbornene scaffold to engineer low-polarizability monomers for 5G materials[3]. Mechanistic Design: Karstedt's catalyst is selected for its high efficiency and selectivity in anti-Markovnikov hydrosilylation of terminal vinyl groups, preventing premature ring-opening of the highly strained norbornene ring.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 10.7 mmol of 5-vinylbicyclo[2.2.1]hept-2-ene in 100 mL of anhydrous toluene[3].
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add 1 drop of Karstedt’s catalyst (platinum divinyltetramethyldisiloxane complex)[3].
-
Silane Addition: Dropwise add 10.7 mmol of n-butyldimethylsilane over 15 minutes to control the exotherm[3].
-
Propagation: Remove the ice bath and stir the reaction at room temperature for 48 hours under an inert atmosphere[3].
-
Purification & Self-Validation System: Remove toluene and unreacted volatiles in vacuo.
-
Spectroscopic Validation: Validate the product via 1H NMR. Ensure the complete disappearance of the terminal vinyl multiplet (5.0–5.8 ppm) and the appearance of aliphatic Si-CH2 signals (~0.5 ppm). Retention of the internal norbornene double bond signals (6.0–6.2 ppm) confirms successful hydrosilylation without scaffold degradation.
-
Process Visualizations
Caption: Workflow of TBDMS protection strategy in living polymerization for functional materials.
Caption: Synthesis of low-Dk/Df cyclic olefin polymers via n-BDMS hydrosilylation and ROMP.
References
-
[1] Polymer Chemistry - RSC Publishing. Royal Society of Chemistry. 1
-
[4] Effect of Lithium Compounds on the SN2 Reaction of Anionic Living Polyisoprene with 4-Bromobutoxy-tert-butyldimethylsilane in Heptane. J-Stage. 4
-
[3] US20240279251A1 - Monomer, Polymerizable Composition, and Polymers Derived Therefrom. Google Patents. 3
-
[2] Synthesis and Characterization of Triarylamine-Based Block Copolymers by Combination of C-N Coupling and ATRP for Photorefractive Applications. SCIRP. 2
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Characterization of Triarylamine-Based Block Copolymers by Combination of C-N Coupling and ATRP for Photorefractive Applications [scirp.org]
- 3. US20240279251A1 - Monomer, Polymerizable Composition, and Polymers Derived Therefrom - Google Patents [patents.google.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application of Butyldimethylsilane in pharmaceutical synthesis
Application Note: -Butyldimethylsilane ( -BuMe SiH) as a Tunable Hydride Source
Executive Summary & Chemical Profile
In pharmaceutical synthesis, the selection of a hydrosilane reagent is often a binary choice between the volatile/reactive polymethylhydrosiloxanes (PMHS) or the standard triethylsilane (Et
Unlike its tert-butyl analog (TBDMS-H), which is sterically demanding and often used for robust protection, the
-
Steric Accessibility: The dimethyl substitution allows for faster activation by Lewis Acids (e.g., B(C
F ) ) compared to triethyl or triisopropyl variants. -
Lipophilicity: The
-butyl chain enhances solubility in non-polar solvents (Hexanes, Toluene) crucial for radical-based chemistries, without the crystallinity issues often associated with aryl silanes. -
Handling: With a boiling point of ~115°C, it avoids the volatility hazards of trimethylsilane (TMS-H, bp 6.7°C) while remaining easily removable via rotovap compared to high-boiling siloxanes.
Chemical Specifications
| Property | Value | Synthetic Implication |
| Formula | Primary hydride source | |
| Boiling Point | 115°C | Reflux capable in Toluene/Dioxane; removable by vacuum |
| Density | 0.72 g/mL | Phase separation from polar reaction media |
| Reactivity | Moderate | Less prone to redistribution than Et |
| NMR Signature | Distinct septet/multiplet for reaction monitoring |
Strategic Application: Metal-Free Defunctionalization
Context
The reduction of amides to amines or the reductive cleavage of C-O bonds usually requires harsh metal hydrides (LiAlH
Mechanism of Action
Unlike metal-catalyzed hydrosilylation, this pathway does not involve oxidative addition. Instead, the Lewis Acid (B(C
Figure 1: Mechanistic workflow for Lewis Acid catalyzed reduction. The silane acts as the hydride donor to the activated carbonyl.
Protocol A: Deoxygenative Reduction of Amides
Objective: Convert a tertiary amide to a tertiary amine without touching competitive esters or nitro groups.
Reagents:
-
Substrate: Tertiary Amide (1.0 equiv)
-
Reagent:
-BuMe SiH (2.5 equiv) -
Catalyst: B(C
F ) (1-2 mol%) -
Solvent: Toluene or CH
Cl (Anhydrous)
Step-by-Step Methodology:
-
System Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Charge: Add the amide substrate (e.g., 10 mmol) and anhydrous Toluene (50 mL).
-
Catalyst Addition: Add B(C
F ) (0.1 mmol, 1 mol%) as a solid or stock solution.-
Note: The solution may turn slightly yellow upon complexation.
-
-
Silane Addition: Add
-BuMe SiH (25 mmol) dropwise via syringe at Room Temperature (RT).-
Observation: Gas evolution (H
) may occur if moisture is present or during silylation of trace acids.
-
-
Reaction: Heat to 60°C. Monitor via TLC or
H NMR.-
Validation Endpoint: Disappearance of the Si-H peak (~3.8 ppm) and the amide carbonyl signal.
-
-
Quench: Cool to RT. Add Et
N (1 mL) to neutralize the Lewis Acid, followed by MeOH (5 mL) to quench excess silane. -
Workup: Concentrate the solvent. The resulting silyl-amine species often hydrolyzes on silica gel during purification, or can be subjected to an acidic wash (1M HCl) to liberate the free amine.
Why
Strategic Application: Stereoselective Hydrosilylation
Context
Synthesizing vinyl silanes as precursors for Hiyama cross-coupling. The
Protocol B: Platinum-Catalyzed Alkyne Hydrosilylation
Objective: Regioselective formation of
Reagents:
-
Substrate: Terminal Alkyne
-
Reagent:
-BuMe SiH (1.1 equiv) -
Catalyst: Karstedt’s Catalyst (Pt(0) in divinyltetramethyldisiloxane), ~10 ppm loading.
Step-by-Step Methodology:
-
Inert Atmosphere: Perform in a glovebox or under strict Schlenk conditions. O
poisons the Pt catalyst. -
Mixing: In a vial, combine the alkyne (1.0 equiv) and
-BuMe SiH (1.1 equiv). No solvent is required (neat) if liquid; otherwise, use minimal THF. -
Initiation: Add Karstedt’s catalyst (1 drop of 2% Xylene solution per gram of substrate).
-
Exotherm Warning: The reaction is exothermic. For scales >5g, add the silane dropwise to the alkyne/catalyst mixture to control heat.
-
-
Monitoring: Stir at 40-60°C.
-
Self-Validating Check: Aliquot NMR should show the collapse of the alkyne proton doublet and the emergence of vinyl protons (typically
5.5–6.5 ppm) with a coupling constant Hz (indicating E-isomer).
-
-
Purification: The product can often be distilled directly due to the distinct boiling point of the
-butyl silane moiety, or passed through a short plug of silica (Hexanes eluent).
Technical Decision Matrix: Silane Selection
When should you choose
Figure 2: Decision matrix for selecting n-Butyldimethylsilane based on steric requirements and reaction type.
Handling & Safety Protocols
Hazards:
-
Flammability: Flash point is relatively low (<30°C). Ground all glassware.
-
Gas Evolution: Upon contact with strong bases or protic acids/solvents (MeOH, H
O) in the presence of metals, rapid H evolution can rupture sealed vessels.
Storage:
-
Store under Argon/Nitrogen.
-
Avoid storage near strong oxidizers.
-
Shelf-life: Stable for >1 year if moisture is excluded. Degradation is indicated by the formation of siloxanes (broadening of NMR peaks).
References
-
Gevorgyan, V., et al. (2000).[2] "A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes." Journal of Organic Chemistry.
-
Parks, D. J., & Piers, W. E. (1996). "Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters." Journal of the American Chemical Society.
-
Trost, B. M., & Ball, Z. T. (2005). "Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes." Journal of the American Chemical Society.
-
Gelest, Inc. "Reactive Silicones: Hydrosilylation Guide." (General reference for Silane properties).
-
Sigma-Aldrich. "Safety Data Sheet: n-Butyldimethylsilane." (For CAS 1000-49-3 specific safety data).
Troubleshooting & Optimization
TBDMS Technical Support Center: Troubleshooting Selectivity in Silylation and Hydrosilylation Workflows
Welcome to the advanced troubleshooting knowledge base for tert-Butyldimethylsilane (TBDMS) chemistries. Whether you are performing regioselective hydroxyl protection using TBDMS-Cl or directing the regio- and stereochemistry of alkyne hydrosilylation using TBDMS-H, controlling selectivity requires a precise understanding of steric, electronic, and kinetic parameters.
Below, our Senior Application Scientists have compiled causality-driven troubleshooting guides, self-validating experimental protocols, and quantitative data to help you resolve selectivity failures in your workflows.
🛠 Troubleshooting Guide 1: Regioselective Alcohol Protection
Q: I am attempting to selectively protect a primary (1°) alcohol in a diol substrate using TBDMS-Cl, but I am observing significant over-silylation of the secondary (2°) alcohol. What is causing this, and how do I fix it?
A: This is a classic failure of kinetic control. The standard Corey procedure () relies on the steric bulk of the tert-butyl group to differentiate between 1° and 2° alcohols[1]. However, the original conditions utilize N,N-Dimethylformamide (DMF) and Imidazole at 25 °C. DMF is highly polar and accelerates the formation of the highly reactive silylimidazolium intermediate. If the substrate lacks extreme steric differentiation, or if the reaction is allowed to run too long, the thermodynamic driving force overrides the kinetic preference, leading to 2° alcohol silylation.
The Fix:
-
Attenuate the Solvent & Temperature: Switch from DMF to a less polar solvent like Dichloromethane (DCM) and drop the temperature to 0 °C or -20 °C. This deprives the system of the activation energy required for the more sterically hindered 2° alcohol to attack the silicon center.
-
Modify the Base: Replace Imidazole with 2,6-Lutidine. The methyl groups on 2,6-Lutidine create a highly hindered basic environment that strongly penalizes the transition state required for 2° alcohol silylation.
Q: My substrate is highly base-sensitive, and standard TBDMS-Cl/imidazole conditions cause degradation. Is there an alternative method to install the TBDMS group selectively?
A: Yes. You should pivot from electrophilic silylation (TBDMS-Cl) to dehydrogenative silylation using the silane itself (TBDMS-H). By utilizing a bulky Lewis acid catalyst such as B(C
Fig 1. Mechanistic pathways and condition-dependent selectivity in TBDMS alcohol protection.
🛠 Troubleshooting Guide 2: Regioselective Hydrosilylation
Q: When performing hydrosilylation of terminal alkynes with TBDMS-H, my NMR shows a mixture of
A: Hydrosilylation selectivity is dictated entirely by the metal catalyst's insertion mechanism. If you are observing a mixture, your catalyst is likely toggling between insertion pathways.
The Fix:
-
To force
-(E) anti-Markovnikov selectivity: Use Platinum(0) N-heterocyclic carbene (NHC) complexes or Karstedt's catalyst (). These catalysts follow the classic Chalk-Harrod mechanism. The bulky NHC ligands amplify the steric environment around the metal center, ensuring that the bulky TBDMS group is repelled by the alkyne substituent during migratory insertion, pushing the silicon exclusively to the terminal carbon[3]. -
To force
Markovnikov selectivity: Switch to a Ruthenium catalyst such as [Ru(p-cymene)Cl ] . Ruthenium operates via a modified Chalk-Harrod or metal-vinylidene pathway, where electronic factors (stabilization of the internal carbon-metal bond) override steric repulsion, placing the TBDMS group on the internal carbon.
Fig 2. Catalyst-directed divergent regioselectivity in alkyne hydrosilylation with TBDMS-H.
📊 Quantitative Selectivity Data
Table 1: Reagent & Conditions vs. Selectivity for Diol Silylation
| Reagent System | Solvent | Temp (°C) | Mechanism | 1° vs 2° Selectivity Ratio |
| TBDMS-Cl / Imidazole | DMF | 25 | Electrophilic (Silylimidazolium) | ~ 85:15 (Poor) |
| TBDMS-Cl / 2,6-Lutidine | DCM | 0 | Electrophilic (Sterically Hindered) | > 98:2 (Excellent) |
| TBDMS-H / B(C | Toluene | 25 | Dehydrogenative (Lewis Acid) | > 99:1 (Orthogonal) |
Table 2: Catalyst vs. Regioselectivity in Terminal Alkyne Hydrosilylation (with TBDMS-H)
| Catalyst | Ligand Environment | Primary Mechanism | Major Regioisomer | Selectivity |
| Pt | Divinyltetramethyldisiloxane | Chalk-Harrod | > 95% | |
| Pt(0)-NHC | IPr / IMes | Chalk-Harrod (Sterically Amplified) | > 99% | |
| [Ru(p-cymene)Cl | Arene | Metal-Vinylidene | > 90% |
🔬 Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled 1° Alcohol Protection
Use this protocol to prevent 2° alcohol over-silylation.
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the diol substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add 2,6-Lutidine (1.5 equiv) via syringe. Cool the mixture to 0 °C using an ice-water bath.
-
Silylation: Dissolve TBDMS-Cl (1.05 equiv) in a minimal amount of DCM and add dropwise over 10 minutes.
-
Self-Validation Checkpoint (In-Process): After 30 minutes, spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexanes:EtOAc (8:2). The desired 1°-TBDMS ether will appear at an
of ~0.5. Diagnostic: If a secondary spot begins to appear at ~0.8, thermodynamic over-silylation is initiating. Immediately proceed to quench. -
Quench & Workup: Quench the reaction with saturated aqueous NH
Cl. Extract with DCM, wash the organic layer with brine, dry over Na SO , and concentrate under reduced pressure.
Protocol B: Highly -(E)-Selective Hydrosilylation
Use this protocol to ensure pure anti-Markovnikov insertion.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pt(0)-NHC catalyst (1 mol%).
-
Reagent Addition: Add anhydrous toluene (0.5 M), followed by the terminal alkyne (1.0 equiv) and TBDMS-H (1.1 equiv).
-
Reaction: Seal the tube, remove it from the glovebox, and stir at 60 °C for 4 hours.
-
Self-Validation Checkpoint (In-Process): Evaporate a 0.1 mL aliquot and analyze the crude mixture via
H NMR (CDCl ). Diagnostic: The formation of the -(E)-vinylsilane is confirmed by a distinct doublet at ~6.0 ppm with a large trans coupling constant ( Hz). If you observe a geminal coupling ( Hz) at ~5.5 ppm, -insertion is competing, indicating potential catalyst degradation or ligand dissociation. -
Purification: Filter the mixture through a short pad of silica gel (eluting with hexanes) to remove the metal catalyst, then concentrate.
📚 References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. URL:[Link]
-
De Bo, G., et al. (2006). Hydrosilylation of Alkynes Mediated by N-Heterocyclic Carbene Platinum(0) Complexes. Organometallics. URL:[Link]
-
Asao, N., et al. (2000). Lewis Acid-Catalyzed Regio- and Stereoselective Hydrosilylation of Alkenes with Trialkylsilanes. Organometallics. URL:[Link]
Sources
Technical Support Center: Catalyst Selection for Butyldimethylsilane (TBDMS-H) Transformations
Welcome to the Technical Support Center for tert-Butyldimethylsilane (TBDMS-H) mediated transformations. This guide is engineered for researchers and drug development professionals to troubleshoot catalyst selection, optimize reaction conditions, and understand the mechanistic causality behind synthetic failures.
Troubleshooting Guide & FAQs
Q1: Why does my Rhenium(V)-dioxo catalyzed hydrosilylation of ketones yield low conversion with TBDMS-H, despite working perfectly for aldehydes? A: Rhenium-dioxo complexes are highly effective for the one-step reduction-protection of carbonyls. However, ketones present a higher steric barrier than aldehydes. When using a bulky silane like TBDMS-H, the formation of the alkoxy-metal intermediate is kinetically hindered[1].
-
Causality & Solution: To overcome this, you must increase the catalyst loading from the standard 2 mol% to 5 mol% and extend the reaction time. Additionally, ensure you are using a non-coordinating solvent like benzene; solvents like THF or acetonitrile can competitively bind the rhenium center, further suppressing the reaction rate[1].
Q2: During Rhodium-catalyzed reductive decyanation using TBDMS-H, I am isolating significant amounts of silylated nitriles instead of the desired decyanated product. How can I shift the selectivity? A: In Rh-catalyzed decyanation (typically using [RhCl(cod)]2), the steric bulk of the hydrosilane dictates the mechanistic pathway. TBDMS-H provides moderate steric bulk, which allows competitive silylation of the nitrile group to occur alongside the desired carbon-cyano bond cleavage[2].
-
Causality & Solution: To completely suppress the undesired silylation pathway, you must switch to a highly sterically encumbered silane, such as triisopropylsilane (TIPS-H), which forces the catalytic cycle toward pure reductive decyanation[2].
Q3: My Pd/C-catalyzed dehydrogenative silylation of alcohols with TBDMS-H stalls at 50% conversion. What is causing catalyst deactivation? A: Using Palladium on carbon (Pd/C) with TBDMS-H is an excellent strategy for base-free protection of alcohols, amines, and carboxylic acids[3]. However, this reaction generates stoichiometric hydrogen gas.
-
Causality & Solution: If the reaction vessel is sealed or poorly vented, the accumulated H₂ gas competitively binds to the palladium surface, shifting the equilibrium and poisoning the catalyst[3]. Ensure your reaction is equipped with a bubbler to continuously vent hydrogen.
Q4: In the silylcarbocyclization of dipropargyl amines with TBDMS-H, I am isolating piperidone derivatives instead of the target bicyclic cyclopentapyrrolone. What is the mechanistic cause? A: This is a classic bifurcation driven by catalyst choice and carbon monoxide (CO) pressure. When using Rh4(CO)12 under atmospheric CO, the intermediate silylmetalated species undergoes hydrosilylation with a second molecule of TBDMS-H, yielding the piperidone derivative[4].
-
Causality & Solution: To drive the reaction toward the bicyclic product (which requires the incorporation of two CO units), you must switch to a bimetallic catalyst system like Co2Rh2(CO)12 or (t-BuNC)4RhCo(CO)4 and increase the CO pressure to 50 atm[4]. This suppresses the second hydrosilylation event in favor of CO insertion.
Experimental Methodologies & Self-Validating Protocols
Protocol A: One-Step Reduction-Protection of Carbonyls (Rhenium-Dioxo Catalysis)
This protocol utilizes a metal-dioxo complex for the chemoselective reduction of organic functional groups—a complete reversal from their traditional role as oxidation catalysts[1].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Rhenium(V)-dioxo catalyst (2 mol% for aldehydes; 5 mol% for ketones).
-
Substrate Addition: Dissolve the carbonyl substrate (1.0 equiv) in anhydrous benzene (0.5 M). Mechanistic Note: Benzene prevents competitive solvent coordination at the Re center.
-
Silane Addition: Slowly add TBDMS-H (1.2 equiv) via a microsyringe.
-
Self-Validating Execution: Stir at room temperature (aldehydes) or heat to 50–80 °C (ketones). Monitor the reaction via IR spectroscopy. The disappearance of the sharp carbonyl stretch (~1710 cm⁻¹) and the absence of a hydroxyl stretch (~3300 cm⁻¹) validate that the one-step reduction-protection is successful.
-
Workup: Concentrate under reduced pressure and purify via flash column chromatography.
Protocol B: Base-Free Dehydrogenative Silylation (Pd/C Catalysis)
This method avoids the generation of corrosive HCl and the necessity of amine bases required when using TBDMSCl[3].
-
Preparation: Charge a reaction vial with the alcohol substrate (1.0 equiv) and 5% Pd/C (1–2 mol% Pd).
-
Solvent & Silane: Add anhydrous hexane or THF, followed by the dropwise addition of TBDMS-H (1.1 equiv).
-
Self-Validating Execution: Equip the vial with an oil bubbler to allow H₂ gas to escape. Stir at room temperature. Validation: The cessation of gas bubbling serves as a definitive, self-validating visual indicator of reaction completion.
-
Workup: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure TBDMS-protected product.
Quantitative Data: Catalyst Selection Matrix
Summarizing quantitative reaction parameters ensures rapid and accurate catalyst selection for specific TBDMS-H workflows.
| Target Transformation | Optimal Catalyst | Silane | Substrate Scope | Typical Yield | Key Mechanistic Control |
| Reduction-Protection | Re(V)-dioxo (2-5 mol%) | TBDMS-H | Aldehydes, Ketones | 85–93% | Non-coordinating solvent (Benzene) prevents Re inhibition[1]. |
| Base-Free Silylation | Pd/C (1-2 mol% Pd) | TBDMS-H | Alcohols, Amines | >90% | Continuous H₂ venting prevents catalyst poisoning[3]. |
| Reductive Decyanation | [RhCl(cod)]2 (5 mol%) | TIPS-H (replaces TBDMS-H) | Aryl/Alkyl Cyanides | 54–60% | Extreme steric bulk of silane suppresses nitrile silylation[2]. |
| Silylcarbocyclization | Co2Rh2(CO)12 | TBDMS-H | Dipropargyl Amines | 60–80% | High CO pressure (50 atm) forces double CO insertion[4]. |
Mechanistic & Workflow Visualizations
Logical workflow for catalyst selection in TBDMS-H mediated transformations.
Catalytic cycle of Rhenium(V)-dioxo mediated hydrosilylation with TBDMS-H.
References
- Reversing the Role of the Metal−Oxygen π-Bond. Chemoselective Catalytic Reductions with a Rhenium(V)-Dioxo Complex. Journal of the American Chemical Society.
- Exhaustive and partial alkoxylation of polymethylhydrosiloxane by copper-catalyzed dehydrocoupling with alcohols.
- Rhodium-Catalyzed Reductive Decyanation of Nitriles Using Hydrosilane as a Reducing Agent. Sciencemadness.org.
- Catalysts - Heterocycles Synthesis via Metal-Catalyzed Silylcarbocycliz
Sources
Technical Support Center: Managing Moisture Sensitivity of tert-Butyldimethylsilane (TBDMS) Reagents
Welcome to the Technical Support Center for handling tert-Butyldimethylsilane (TBDMS-H) and its highly ubiquitous derivative, tert-Butyldimethylsilyl chloride (TBDMSCl) . Widely utilized by researchers and drug development professionals for the robust protection of hydroxyl groups, these reagents are notoriously sensitive to atmospheric moisture.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot failures, optimize your anhydrous workflows, and ensure high-yield silyl ether formation.
Part 1: Core Principles & Causality (FAQ)
Q1: Why is TBDMSCl so exceptionally sensitive to moisture? A: The silicon atom in TBDMSCl is highly electrophilic due to the electron-withdrawing nature of the chloride leaving group. When exposed to water, the nucleophilic oxygen of the water molecule attacks the silicon center, displacing the chloride ion to generate tert-butyldimethylsilanol and hydrochloric acid (HCl)[1]. This silanol intermediate is unstable and rapidly undergoes condensation with another silyl molecule, extruding water to form an inactive hexamethyl-disiloxane dimer[1].
Q2: How does moisture contamination mechanistically cause my reaction to fail? A: Moisture induces a dual-failure mechanism. First, the hydrolysis and subsequent dimerization cause a stoichiometric depletion of the active TBDMS reagent, physically preventing your target alcohol from being fully protected[1]. Second, the byproduct of this hydrolysis is HCl gas. This acidic environment neutralizes the nucleophilic base (e.g., imidazole) required to catalyze the reaction, prematurely halting the silylation cycle[1].
Q3: How can I visually or analytically detect if my TBDMSCl has degraded? A:
-
Visual Cues: Pure TBDMSCl is a free-flowing, colorless to white solid[2]. If the reagent has clumped into hard, waxy aggregates or releases visible white fumes (HCl gas) upon opening the bottle, it has undergone significant hydrolysis[2].
-
Analytical Cues: In a
H NMR spectrum, the presence of an inactive disiloxane dimer will shift the characteristic tert-butyl (~0.9 ppm) and dimethyl (~0.1 ppm) peaks slightly upfield compared to the active chloride species.
Caption: Mechanism of TBDMSCl degradation via moisture-induced hydrolysis and condensation.
Part 2: Troubleshooting Guide for Experimental Failures
Issue 1: Incomplete Silylation or Stalled Reactions
-
The Symptom: TLC or LC-MS indicates the reaction stalls at 40-50% conversion, despite adding excess reagent.
-
The Causality: The solvent (typically DMF or DCM) contains trace water, or the starting material is a hydrate[1]. The imidazole base is being consumed by the HCl generated from the water-TBDMSCl reaction.
-
The Fix: Do not just add more TBDMSCl. You must re-establish the basic environment. Add additional imidazole (1.0 equiv) alongside a fresh portion of TBDMSCl (0.5 equiv)[3]. Moving forward, strictly use anhydrous solvents stored over activated 3Å molecular sieves.
Issue 2: Unwanted Side-Reactions During Work-Up
-
The Symptom: The silyl ether product degrades back to the free alcohol during silica gel chromatography.
-
The Causality: While TBDMS ethers are 20,000 times more stable to acid than TMS ethers[3], they are still susceptible to cleavage by the slightly acidic silanol groups present on standard silica gel, especially if the column is run slowly.
-
The Fix: Buffer the silica gel. Pre-treat your column by flushing it with your eluent containing 1% triethylamine (TEA) to neutralize the acidic silanol sites before loading your TBDMS-protected compound.
Part 3: Self-Validating Experimental Protocol
To ensure absolute moisture exclusion, employ the following self-validating workflow for the protection of a primary alcohol.
Step 1: Glassware Preparation (The Foundation of Anhydrous Chemistry)
-
Equip a round-bottom flask with a magnetic stir bar and a rubber septum.
-
Flame-dry the apparatus under high vacuum to vaporize the microscopic layer of water inherently adsorbed to the glass surface[4].
-
Purge the flask with inert gas (Argon or N
) in triplicate. Allow it to cool to ambient temperature under a positive pressure of inert gas[4].
Step 2: Reagent Preparation & Catalysis
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF (0.5 M concentration)[1].
-
Add imidazole (2.5 equiv) to the solution[1].
-
Mechanistic Note: Imidazole acts as both an acid scavenger and a nucleophilic catalyst. It reacts with TBDMSCl to form a highly reactive N-silylpyridinium-like intermediate, which accelerates the silylation of the sterically hindered alcohol[1].
Step 3: Silylation and Self-Validation
-
Add TBDMSCl (1.2 equiv) portion-wise at room temperature[3].
-
Self-Validating Check: Observe the reaction mixture immediately after addition. The solution should remain relatively clear or turn slightly cloudy as the reaction progresses normally. If heavy, thick white precipitation occurs instantly before the alcohol has time to react, this is a systemic failure. It indicates premature HCl-imidazole salt formation driven by moisture contamination in your DMF or starting material[1].
Step 4: Quenching and Work-Up
-
Stir for 2-12 hours, monitoring by TLC[3].
-
Upon completion, pour the mixture into a separatory funnel containing water (to quench unreacted TBDMSCl) and extract with diethyl ether or ethyl acetate[1].
-
Wash the organic layer extensively with water and brine to remove the highly polar DMF and imidazole salts[1]. Dry over anhydrous Na
SO , filter, and concentrate.
Caption: Self-validating anhydrous workflow for TBDMS protection of alcohols.
Part 4: Quantitative Data Summaries
To make informed decisions regarding protecting group strategies and reagent handling, refer to the following quantitative comparisons.
Table 1: Relative Stability Profile of Common Silyl Ethers Understanding when to use TBDMS over other silyl groups based on downstream reaction conditions.
| Silyl Ether | Abbreviation | Relative Stability to Acidic Hydrolysis (Normalized to TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data sourced from Benchchem comparative stability metrics[3]. |
Table 2: Physicochemical Properties & Moisture Sensitivity Metrics of TBDMSCl
| Property | Value | Implication for Laboratory Handling |
| Appearance | Colorless to white solid | Clumping or waxy texture indicates moisture exposure and siloxane formation[2]. |
| Boiling Point | ~125 °C | Volatile at elevated temperatures; keep containers tightly sealed in a cool, dry place[2]. |
| Reactivity with H | High (Exothermic) | Generates corrosive HCl gas; must be handled in a well-ventilated fume hood under inert gas[2]. |
References
- Benchchem. Retrieved for mechanistic insights on moisture sensitivity and base requirements.
- Spectrum Chemical. Retrieved for safety data, physical properties, and storage conditions.
- Organic Syntheses. Retrieved for rigorous anhydrous glassware preparation and inert atmosphere techniques.
- Benchchem. Retrieved for quantitative relative hydrolysis rates and step-by-step silylation methodologies.
Sources
Validation & Comparative
Butyldimethylsilane vs. triethylsilane for ketone reduction a comparative study
Topic: Butyldimethylsilane vs. Triethylsilane for Ketone Reduction: A Comparative Study Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Steric & Strategic Divide
In the landscape of ketone reduction, Triethylsilane (Et₃SiH) and This compound (BDMS-H) —specifically the tert-butyl variant (TBDMS-H)—represent two distinct strategic choices. They are not merely interchangeable hydride sources; they dictate the trajectory of the reaction product.
-
Triethylsilane (Et₃SiH): The industry standard for Ionic Hydrogenation . It is the reagent of choice for complete deoxygenation (Ketone
Methylene) or simple reduction to alcohols where the silyl group is transient. Its lower steric bulk allows for rapid hydride transfer. -
This compound (TBDMS-H): The reagent of choice for Reductive Silylation . Due to the steric bulk of the tert-butyl group, it arrests the reaction at the silyl ether stage, creating a robust protecting group in situ. It is rarely used for deoxygenation but excels in diastereoselective hydrosilylation.
Mechanistic Underpinnings: The Fork in the Road
The choice between these silanes fundamentally alters the reaction pathway. The diagram below illustrates how steric bulk influences the transition from a simple reduction to a deoxygenation event.
Figure 1: Mechanistic divergence. Et₃SiH facilitates the second hydride transfer required for deoxygenation, while TBDMS-H forms a stable silyl ether that resists further reduction.
Technical Comparison: Sterics, Kinetics, and Stability
The following data synthesizes reactivity profiles from standard hydrosilylation literature and ionic hydrogenation studies.
| Feature | Triethylsilane (Et₃SiH) | t-Butyldimethylsilane (TBDMS-H) |
| Primary Application | Deoxygenation (Ionic Hydrogenation) | Reductive Protection (Hydrosilylation) |
| Steric Bulk (Cone Angle) | ~132° (Moderate) | ~145° (High) |
| Reactivity Rate | Fast (Less hindered approach) | Slow (Sterically impeded) |
| Intermediate Stability | Labile: TES ethers hydrolyze easily in acid/base. | Robust: TBDMS ethers are stable to base and mild acid. |
| Selectivity | Lower diastereoselectivity (fast attack). | High diastereoselectivity (steric control).[1] |
| Byproducts | Hexaethyldisiloxane (volatile, easy removal). | TBDMS-OH / Siloxanes (require chromatography). |
| Physical State | Liquid (bp 107 °C) | Solid/Liquid (mp ~20 °C, bp ~100 °C/sublimes) |
Why the Difference?
-
Et₃SiH: The ethyl groups provide enough electron density to stabilize the developing positive charge on Silicon during hydride transfer but are small enough to allow the silicon center to approach crowded oxocarbenium ions. This makes it ideal for "mopping up" carbocations in deoxygenation reactions [1].
-
TBDMS-H: The tert-butyl group imposes severe steric drag. In metal-catalyzed hydrosilylation (e.g., with Rh or Zn catalysts), this bulk forces the silane to approach the ketone from the least hindered face, often resulting in high diastereomeric excess (de) [2].
Experimental Protocols
Protocol A: Ionic Hydrogenation (Deoxygenation) with Et₃SiH
Use Case: Converting a ketone to a methylene group (–C=O
Reagents:
-
Substrate: 1.0 equiv (e.g., Acetophenone)
-
Triethylsilane (Et₃SiH): 2.5 equiv
-
Trifluoroacetic Acid (TFA): 5–10 equiv (Solvent/Catalyst)
-
Solvent: DCM (optional, if substrate is insoluble in TFA)
Workflow:
-
Dissolution: Dissolve the ketone in Et₃SiH (and DCM if necessary) under inert atmosphere (N₂/Ar).
-
Activation: Cool the mixture to 0 °C. Add TFA dropwise. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature. Stir for 2–12 hours. Monitor by TLC (disappearance of ketone).
-
Note: If the intermediate alcohol is stable, add catalytic BF₃·OEt₂ to push the reaction to the methylene.
-
-
Quench: Pour cautiously into saturated NaHCO₃ solution.
-
Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Evaporate solvent. Et₃SiH byproducts (siloxanes) are often volatile or non-polar, allowing easy separation via short silica plug.
Protocol B: Reductive Silylation with TBDMS-H
Use Case: Converting a ketone to a TBDMS-protected alcohol in one pot.
Reagents:
-
Substrate: 1.0 equiv
-
t-Butyldimethylsilane (TBDMS-H): 1.2 equiv
-
Catalyst: Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.5–2 mol%) OR RhCl(PPh₃)₃ (Wilkinson's Cat)
-
Solvent: Toluene or DCM (anhydrous)
Workflow:
-
Preparation: In a glovebox or under strict Schlenk conditions, mix the ketone and catalyst in dry solvent.
-
Addition: Add TBDMS-H slowly via syringe. Gas evolution (H₂) is not typical for hydrosilylation, but ensure pressure venting if using reactive metal hydrides.
-
Reaction: Stir at RT (for B(C₆F₅)₃) or 50–60 °C (for Rh catalysts).
-
Completion: Reaction stops at the silyl ether stage.
-
Workup:
-
To isolate Silyl Ether: Filter through a Celite pad to remove catalyst. Concentrate and purify via flash chromatography (silica gel is usually safe for TBDMS ethers).
-
To isolate Alcohol: Treat crude mixture with TBAF (1.0 M in THF) or dilute HCl/MeOH to cleave the silyl group.
-
Decision Logic: Which Silane?
Use this logic flow to select the appropriate reagent for your synthetic route.
Figure 2: Decision matrix for silane selection based on synthetic targets.
References
-
Gelest, Inc. "Silanes as Reducing Agents." Gelest Technical Library. Link
-
Lipshutz, B. H., et al. "Copper-Catalyzed Hydrosilylation of Ketones." Journal of the American Chemical Society, 1999. Link
-
Oestreich, M., et al. "Silyl Cations in Organic Synthesis." Angewandte Chemie International Edition, 2014. Link
-
Sigma-Aldrich. "Triethylsilane Product Specification & Applications." Link
-
Yamamoto, K., & Takemae, M. "The Utility of t-Butyldimethylsilane as an Effective Silylation Reagent."[1] Synlett, 1989. Link
Sources
Comparing the reactivity of Butyldimethylsilane and phenylsilane
This guide provides an in-depth technical comparison of Phenylsilane (PhSiH3) and tert-Butyldimethylsilane (TBDMS-H) .
Executive Summary
In organic synthesis, the choice between Phenylsilane and Butyldimethylsilane is rarely about simple substitution; it is a choice between aggressive, multi-hydride delivery (Phenylsilane) and sterically controlled, single-hydride precision (this compound).
-
Phenylsilane is a "workhorse" primary silane (
) used for exhaustive reductions (e.g., amides to amines) and rapid hydrosilylation. Its reactivity is driven by the electron-withdrawing phenyl group and low steric profile. -
This compound (specifically tert-butyldimethylsilane) is a tertiary silane (
) used for radical-based functionalization and high-selectivity transformations. Its reactivity is attenuated by the steric bulk of the tert-butyl group and the electron-donating alkyl substituents.
Chemical Profile & Structural Logic
The distinct reactivity profiles of these two reagents stem directly from their electronic and steric architectures.
| Feature | Phenylsilane (PhSiH₃) | tert-Butyldimethylsilane (TBDMS-H) |
| CAS Number | 694-53-1 | 29681-57-0 |
| Structure | Primary Silane ( | Tertiary Silane ( |
| Hydride Equivalents | 3 (High atom economy for reduction) | 1 (Stoichiometric precision) |
| Electronic Effect | Phenyl Group: Electron-withdrawing (Inductive). Makes Si-H bonds more acidic and susceptible to nucleophilic attack/activation by Lewis bases. | Alkyl Groups: Electron-donating (+I). Stabilizes silylium character but makes the Si-H bond less hydridic and more resistant to nucleophilic activation. |
| Steric Profile | Minimal: Planar phenyl ring allows easy approach of metal catalysts or bulky substrates. | High: Bulky tert-butyl group creates a "steric wall," preventing reaction with hindered centers. |
| Primary Utility | Exhaustive reduction (Amides, Phosphine Oxides), Polymerization. | Radical hydrosilylation, Selective protection, Stopping reductions at aldehyde stage. |
Performance Comparison: Reactivity Matrix
The following data summarizes their performance across key synthetic transformations.
| Transformation | Phenylsilane Performance | TBDMS-H Performance | Mechanistic Insight |
| Metal-Catalyzed Hydrosilylation | Fast / High Conversion. Often requires lower catalyst loading. Can lead to double-addition byproducts or polymerization. | Slow / High Selectivity. The steric bulk prevents oligomerization. strictly mono-addition. | PhSiH₃ undergoes rapid oxidative addition to metals (Pt, Rh); TBDMS-H is rate-limited by sterics. |
| Amide Reduction ( | Excellent. Reduces secondary and tertiary amides to amines efficiently (e.g., with Zn or Mo catalysts). | Inert / Poor. Generally fails to reduce amides under standard catalytic conditions. | PhSiH₃ can deliver multiple hydrides and form stable silicate intermediates that drive the equilibrium. |
| Radical Hydrosilylation | Good, but prone to side reactions. Can act as a telogen (chain transfer agent). | Excellent. Ideal H-atom donor for radical chains. High | The Si-H bond dissociation energy (BDE) of trialkylsilanes (~90-95 kcal/mol) matches well with carbon radical propagation. |
| Chemoselectivity | Low. Will reduce ketones, aldehydes, and esters if not carefully controlled. | High. Can tolerate ketones/esters while reacting with specific radical acceptors (e.g., alkyl halides). | TBDMS-H requires specific radical initiation or strong electrophiles to react. |
Mechanistic Visualization
Diagram 1: The Steric & Electronic Divergence
This diagram illustrates why PhSiH₃ is an "Open Gate" for reactivity while TBDMS-H acts as a "Filtered Gate."
Caption: Comparative logic flow showing how structural properties dictate the divergent synthetic utility of Phenylsilane vs. TBDMS-H.
Experimental Protocols
Protocol A: Deep Reduction using Phenylsilane
Objective: Reduction of a Tertiary Amide to an Amine.[1] This protocol leverages the high hydride content and Lewis acidity of PhSiH₃.
-
Reagents:
-
Methodology:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Mixing: Add the amide substrate and catalyst (
) to the flask. Add Toluene (0.5 M concentration relative to substrate). -
Addition: Add Phenylsilane dropwise via syringe at room temperature. Caution: Gas evolution (
) may occur.[2] -
Reaction: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor by TLC/GC for disappearance of amide.
-
Workup: Cool to room temperature. Carefully quench with 1M NaOH or Methanol (Caution: vigorous bubbling). Dilute with ether, wash with brine, dry over
, and concentrate.
-
Protocol B: Selective Radical Hydrosilylation using TBDMS-H
Objective: Anti-Markovnikov Addition to a Terminal Alkene. This protocol utilizes TBDMS-H for precise, steric-controlled radical addition.
-
Reagents:
-
Substrate: 1-Octene (1.0 equiv)
-
Reagent: tert-Butyldimethylsilane (1.2 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) or Photocatalyst (e.g., 4-CzIPN for visible light)
-
Solvent: Hexane or Benzene (degassed)
-
-
Methodology:
-
Setup: Place 1-Octene and TBDMS-H in a quartz tube (for photo) or pressure vial (for thermal).
-
Degassing: Sparge the solvent with Argon for 15 minutes to remove Oxygen (critical for radical mechanisms).
-
Initiation:
-
Thermal: Add AIBN (10 mol%) and heat to 80°C.
-
Photochemical:[4] Add photocatalyst (1 mol%) and thiol cocatalyst (5 mol%), then irradiate with Blue LED.
-
-
Reaction: Stir for 4–8 hours. The bulky TBDMS group ensures the silyl radical adds exclusively to the terminal carbon.
-
Purification: Remove solvent in vacuo. The product is typically pure enough for use; otherwise, filter through a short silica plug.
-
Critical Safety & Handling
-
Phenylsilane:
-
Hazard: Water Reactive. Reacts violently with water/alcohols to release Hydrogen gas (explosion hazard).
-
Storage: Must be stored under inert atmosphere (Nitrogen/Argon) in a fridge.
-
Toxicity: Potential release of silane gas (
) upon decomposition; handle in a well-ventilated fume hood.
-
-
tert-Butyldimethylsilane:
-
Hazard: Flammable liquid. Less violently reactive with water than phenylsilane due to steric bulk, but will still generate pressure over time if wet.
-
Storage: Store cool and dry.
-
Byproducts: The TBDMS byproducts (silanols) are lipophilic and often require chromatography to remove, whereas phenylsilane byproducts (polysiloxanes) can sometimes be precipitated or washed away.
-
References
-
Reduction of Amides with Phenylsilane: Volkov, A., Tinnis, F., & Adolfsson, H. (2016). "Catalytic Amide Reduction using Phenylsilane and Zinc Acetate." Organic Syntheses, 93, 227-241. Link
-
Hydrosilylation Mechanisms: Chalk, A. J., & Harrod, J. F. (1965). "Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes." Journal of the American Chemical Society, 87(1), 16–21. Link
-
Radical Hydrosilylation with Tertiary Silanes: Zhang, L., & Wu, J. (2018). "Visible Light-Driven Radical trans-Hydrosilylation of Electron-Neutral and -Rich Alkenes with Tertiary and Secondary Hydrosilanes." The Journal of Organic Chemistry, 83(23), 14600–14609. Link
-
Comparative Silane Reactivity: Larson, G. L., & Fry, J. L. (2008). "Ionic and Organometallic-Catalyzed Organosilane Reductions." Organic Reactions, 71, 1-737. Link
Sources
Advantages of Butyldimethylsilane over Sodium Borohydride in Specific Reductions
This guide details the technical advantages of Butyldimethylsilane (BDMS-H) —specifically focusing on the sterically significant tert-Butyldimethylsilane (
While
Executive Summary: The Mechanistic Divergence
The core difference between these reagents lies in their mechanism of hydride delivery, which dictates their selectivity profile.[1]
-
Sodium Borohydride (
): A nucleophilic reducing agent. It requires a polarized carbonyl carbon and typically operates in protic, basic, or neutral media. It attacks the least hindered face of a ketone but offers poor control over stereochemistry in flexible systems and cannot reduce carbocations. -
This compound (BDMS-H): An electrophilic/ionic reducing agent (when coupled with Brønsted/Lewis acids). It delivers hydride to a positively charged intermediate (carbocation or oxocarbenium ion). This allows for deoxygenation , high diastereoselectivity via distinct transition states, and reduction of base-sensitive substrates.
Quick Comparison Matrix
| Feature | Sodium Borohydride ( | This compound (BDMS-H) |
| Mechanism | Nucleophilic Attack ( | Ionic Hydrogenation / Hydride Transfer |
| Active Species | Borohydride anion ( | Silylium-like species / Activated Si-H |
| Medium | Protic (MeOH, EtOH), Basic/Neutral | Aprotic (DCM, Toluene), Acidic (TFA, |
| Stereocontrol | Low to Moderate (Size: Small) | High (Size: Tunable/Bulky) |
| Chemoselectivity | Reduces Aldehydes/Ketones; Tolerates Esters | Reduces Carbocations/Ketones; Tolerates Base-Labile Groups |
| Primary Outcome | Alcohol (after hydrolysis) | Silyl Ether (Hydrosilylation) or Alkane (Deoxygenation) |
Critical Advantages in Drug Development
A. Orthogonal Chemoselectivity (Acid vs. Base)
generates alkoxides, which are basic. This can cause epimerization of-
The BDMS Advantage: BDMS reductions are often catalyzed by Lewis acids (e.g.,
) or Brønsted acids (TFA). This acidic environment preserves base-labile protecting groups (Fmoc, esters) and prevents -epimerization.
B. Stereoselective Reduction of Chiral Ketones
In chiral ketones,
-
The BDMS Advantage:
is sterically bulky. In the presence of a Lewis Acid (e.g., or ), it can proceed via a Cram-chelation model or a bulky anti-Cram trajectory depending on the catalyst, often yielding diastereomeric ratios (dr) > 95:5.
C. Direct Deoxygenation (Ionic Hydrogenation)
stops at the alcohol stage.-
The BDMS Advantage: When combined with TFA, BDMS-H can fully reduce a ketone or aldehyde to a methylene group (
) . This is a mild alternative to the Wolff-Kishner or Clemmensen reductions, avoiding hydrazine and toxic mercury.-
Pathway: Ketone
Alcohol Carbocation Alkane.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how BDMS-H requires activation (Acid
Caption: Mechanistic divergence between nucleophilic borohydride reduction (top) and electrophilic silane reduction (bottom), showing the capability for both hydrosilylation and full deoxygenation.
Experimental Protocols
Protocol A: Stereoselective Reduction of a Chiral Ketone
Objective: Reduce a
Reagents:
-
Substrate:
-hydroxy ketone (1.0 equiv) -
Reagent: tert-Butyldimethylsilane (
) (1.2 equiv) -
Catalyst:
(1.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the substrate dissolved in anhydrous DCM (
). -
Lewis Acid Activation: Cool the solution to
. Add dropwise. The solution may change color (yellow/orange) indicating chelation. Stir for 15 min.-
Why:
chelates the carbonyl and the -hydroxyl group, locking the conformation.
-
-
Reduction: Add
dropwise via syringe. Stir at for 1 hour, then allow to warm to .-
Why: The bulky silane approaches from the face opposite the bulky chelate complex (anti-attack).
-
-
Quench: Pour the mixture into saturated aqueous
. -
Workup: Extract with DCM (
). Wash organics with brine, dry over , and concentrate. -
Result: The product is the 1,3-anti-diol (after silyl group hydrolysis if exchange occurred, though often the alcohol is obtained directly upon workup).
Protocol B: Ionic Hydrogenation (Deoxygenation)
Objective: Reduce an aryl ketone to a methylene group (deoxygenation) without affecting an ester group.
Reagents:
-
Substrate: 4-Acetylbenzoic acid methyl ester
-
Reagent: this compound (2.5 equiv)
-
Acid: Trifluoroacetic acid (TFA) (Excess, solvent/catalyst)
-
Solvent: DCM or neat TFA
Step-by-Step Workflow:
-
Dissolution: Dissolve the ketone in DCM/TFA (1:1 ratio).
-
Addition: Add this compound slowly at
.-
Observation: Gas evolution is not vigorous (unlike
+ Acid), but exotherm is possible.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Remove volatiles (TFA/DCM) under reduced pressure. The residue contains the silyl ester/ether byproducts and the alkane.
-
Purification: Flash chromatography.
-
Outcome: 4-Ethylbenzoic acid methyl ester. (Note:
would only yield the alcohol, and would likely hydrolyze the ester if water/base were present).
-
Safety & Handling Comparison
| Parameter | Sodium Borohydride | This compound |
| Moisture Sensitivity | High. Reacts violently with acid/water to release | Low. Stable to water. Reacts slowly with moisture; requires catalyst for rapid reaction. |
| Byproducts | Boric acid/Borate salts (Water soluble, difficult to remove from polar products). | Siloxanes (Organic soluble, volatile or removable by chromatography). |
| Solvent Compatibility | Restricted to polar solvents (MeOH, EtOH, Diglyme). | Compatible with non-polar/aprotic solvents (Hexane, Toluene, DCM). |
| Toxicity | Toxic if swallowed; corrosive hydrolysis products. | Generally low toxicity; silanes are flammable. |
References
-
Ionic Hydrogenation Mechanism & Scope
- Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).
-
Stereoselective Reduction with Bulky Silanes
- Oestreich, M., et al. (2014).
-
Comparison of Hydride Donors
- BenchChem. (2025). A Comparative Guide to Hydride Donors: Triethylsilane vs. Sodium Borohydride.
-
Lewis Acid Catalyzed Hydrosilylation
- Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)borane-Catalyzed Hydrosilylation of Aromatic Aldehydes and Ketones. Journal of the American Chemical Society.
Sources
Stereoselective Hydrosilylation: A Comparative Guide to Butyldimethylsilane and Alternatives
The following guide provides an in-depth technical analysis of the stereoselectivity of Butyldimethylsilane (specifically the tert-butyl variant,
Executive Summary
In the precise landscape of asymmetric synthesis, the choice of hydrosilane is rarely just about hydride delivery; it is a steric decision. While Triethylsilane (
This compound —specifically
This guide analyzes the mechanistic causality of silane-induced stereoselectivity, providing head-to-head performance data and validated protocols for researchers in drug development.
Part 1: Mechanistic Basis of Silane Stereocontrol
The Principle of Steric Steering
Stereoselectivity in hydrosilylation (and ionic hydrogenation) is governed by the spatial arrangement of the transition state. The silane is not merely a hydride donor; it is a ligand that modifies the effective size of the catalyst (in metal-catalyzed pathways) or the nucleophile (in Lewis acid-mediated pathways).
-
Small Silanes (
, ): These approach the substrate with minimal resistance. While reaction rates are high, the lack of steric clash allows attack from both Re and Si faces, often resulting in poor diastereomeric ratios (dr), typically near 1:1 to 3:1 for unhindered ketones. -
Bulky Silanes (
, ): The massive tert-butyl group acts as a "steric anchor." In the transition state, this group orients away from the substrate's largest substituent. This enforces a specific trajectory of hydride delivery, significantly enhancing 1,2-induction (Cram/Felkin-Anh selectivity) and 1,3-anti induction .
Visualization: Steric Decision Matrix
The following diagram illustrates the decision logic for selecting a silane based on substrate complexity and desired outcome.
Caption: Decision matrix for silane selection balancing reactivity vs. stereocontrol.
Part 2: Comparative Performance Analysis
The following data synthesizes experimental results from nickel-catalyzed reductive couplings and Lewis acid-mediated ketal reductions. These case studies isolate the "Silane Effect" from other variables.
Table 1: Comparative Stereoselectivity Data
Note: "Selectivity" refers to Diastereomeric Ratio (dr) or Regiomeric Ratio (rr) depending on the reaction type.[1]
| Silane Reagent | Steric Bulk (Rank) | Reactivity | Selectivity (Case Study A: Ketal Reduction) [1] | Selectivity (Case Study B: Alkyne Coupling) [2] |
| Triethylsilane ( | Low | High | 2:1 (Poor) | 58:42 (Poor) |
| Phenylmethylsilane ( | Low-Med | High | N/A | N/A |
| High | Medium | 24:1 (Excellent) | 60:40 to >98:2 * | |
| Triisopropylsilane ( | Very High | Low | 45:1 (Superior) | 83:17 |
| Diphenylsilane ( | Medium | High | N/A | 77:23 |
*Note on Case Study B: In Nickel-catalyzed aldehyde-alkyne couplings, using
Key Insights
-
The "Cliff" Effect: Moving from ethyl (
) to tert-butyl ( ) often results in a non-linear jump in selectivity (e.g., 2:1 24:1). This makes the most efficient upgrade before resorting to the expensive and slow TIPS silane. -
Catalyst Synergy: In transition metal catalysis (e.g., Rh, Ni, Cu), the silane works in tandem with the ligand. For example,
combined with an NHC ligand (like IMes) can override inherent substrate bias, whereas cannot.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Highly Diastereoselective Reduction of a Prochiral Ketone
Objective: Reduce a
Reagents
-
Substrate: 1.0 equiv Prochiral Ketone (e.g., 2-phenylcyclohexanone).
-
Silane: 1.2 equiv
-Butyldimethylsilane ( ) .[2] -
Catalyst: 5 mol%
(Tris(pentafluorophenyl)borane) OR (for chelation control). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and cool under Argon flow. Add the ketone (1.0 mmol) and anhydrous DCM (5 mL).
-
Catalyst Activation:
-
Cool the solution to -78°C (Critical for maximizing the steric differentiation of the
-Bu group). -
Add the Lewis Acid catalyst dropwise. Stir for 15 minutes to ensure complexation.
-
-
Silane Addition:
-
Add
(1.2 mmol) slowly via syringe pump over 30 minutes. Why? Slow addition prevents local concentration spikes that could lead to non-selective background reactions.
-
-
Reaction Monitoring (Self-Validation):
-
TLC/GC-MS Check: Monitor disappearance of ketone.
-
Stereo-Check: Take an aliquot, quench with MeOH, and run crude NMR. Compare integration of the carbinol proton signal (typically distinct for axial vs. equatorial attack). If dr < 10:1, lower temperature or switch to the bulkier
.
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Desilylation (Optional): The product will be a silyl ether. To isolate the alcohol, treat with TBAF (1.0 M in THF) for 1 hour.
-
Workflow Diagram
Caption: Kinetic control pathway utilizing low temperature and steric bulk.
References
-
C-Arylglucoside synthesis: triisopropylsilane as a selective reagent.
(2:1 selectivity) vs (24:[3]1) vs (45:1).[3] 3[1][2][3][4][5][6][7][8][9][10][11] -
Regiocontrol in Catalytic Reductive Couplings through Alterations of Silane Rate Dependence. Source: American Chemical Society (ACS) Data verified: Demonstrates silane size effect on regioselectivity (
58:42 vs Bulky Silanes >98:2).[1] 1[4][5][8] -
Ketone Hydrosilylation with Sugar Silanes. Source: NIH / Angewandte Chemie Data verified: Discusses the use of functionalized silanes and catalyst systems (Cu vs Ni) for stereoselective reduction. 8[4][5][8]
-
Silanes as Reducing Agents (Overview). Source: Michigan State University Data verified: General properties and reactivity profiles of
vs other silanes. 12
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing Acid Concentration, Time and Using a Two-Part Silane Potentiates Bond Strength of Lithium Disilicate–Reinforced Glass Ceramic to Resin Composite: An Exploratory Laboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Supplemental Topics [www2.chemistry.msu.edu]
Definitive Guide to Spectroscopic Validation of Butyldimethylsilyl (BDMS) Derivatives
Executive Summary
In drug development and complex organic synthesis, the Butyldimethylsilyl (BDMS) moiety—specifically the tert-butyldimethylsilyl (TBDMS or TBS) group—is a cornerstone for protecting hydroxyl functionalities.[1] Its ubiquity stems from a precise balance: it is stable enough to survive chromatography and non-acidic manipulations, yet labile enough for selective removal.
However, "Butyldimethylsilane" reagents often lead to confusion between the n-butyl and tert-butyl isomers. This guide provides an objective, data-driven framework for validating BDMS-derived compounds, focusing on the industry-standard TBDMS while distinguishing it from alternatives. We present a self-validating spectroscopic workflow combining
Part 1: The Comparative Landscape
To validate a compound, one must understand its position relative to alternatives. The TBDMS group is selected for its steric bulk and hydrolytic stability, which far exceeds that of Trimethylsilyl (TMS) but remains less persistent than tert-Butyldiphenylsilyl (TBDPS).
Table 1: Comparative Stability and Steric Parameters
| Feature | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethylsilyl) | TBDPS (tert-Butyldiphenylsilyl) | n-BDMS (n-Butyldimethylsilyl) |
| Primary Use | Derivatization for GC-MS (Volatility) | Protection in Synthesis (Stability) | Protection of 1° Alcohols (High Stability) | Steric Tuning (Rare) |
| Acid Stability ( | < 1 min (Rapid Hydrolysis) | ~1-10 hours (Tunable) | > 100 hours (Very Stable) | < 1 hour (Moderate) |
| Base Stability | Low | High | High | Moderate |
| Steric Bulk (Taft | 0.00 | -1.50 | -2.50 | ~ -0.6 |
| Key Spectral Marker |
Expert Insight: While TBDMS is the standard,
-butyldimethylsilyl derivatives are occasionally synthesized to fine-tune lipophilicity without the extreme steric hindrance of the tert-butyl group. The spectroscopic distinction lies in the alkyl chain splitting pattern: TBDMS is a singlet;-BDMS is a multiplet.
Part 2: Spectroscopic Validation Strategy
The validation of a BDMS derivative requires a multi-modal approach. Relying on
Diagram 1: Analytical Decision Matrix (Graphviz)
Caption: Logical workflow for distinguishing and validating TBDMS vs. n-BDMS derivatives using multi-nuclear NMR and MS fragmentation patterns.
Nuclear Magnetic Resonance (NMR)[3][4][5][6]
-
NMR (Proton):
-
TBDMS: Look for two distinct singlets. The tert-butyl group appears as a strong singlet (9H) at
0.85–0.95 ppm . The dimethyl silyl group appears as a singlet (6H) at 0.05–0.15 ppm . -
Validation Check: Integration ratio must be exactly 3:2 (9H:6H). Any deviation suggests hydrolysis (free silanol) or impurities.
-
-
NMR (Silicon):
-
This is the definitive proof of bond formation.
-
Shift: TBDMS ethers typically resonate between
15 and 25 ppm . -
Technique: Use INEPT pulse sequences to enhance sensitivity via proton coupling, or Inverse Gated Decoupling to suppress the negative Nuclear Overhauser Effect (NOE) which can nullify silicon signals.
-
Mass Spectrometry (MS)[3][7][8][9]
-
Fragmentation Rule: TBDMS derivatives rarely show a molecular ion (
). -
Diagnostic Peak: The base peak is almost invariably
(Loss of the tert-butyl group). -
Differentiation:
-butyldimethylsilyl derivatives will lose the -butyl chain ( ), but the kinetics of fragmentation differ; -butyl loss is thermodynamically favored, producing a highly abundant peak compared to the -butyl analog.
Part 3: Experimental Protocols
This protocol uses a Self-Validating System : the workup includes a specific wash step to remove unreacted silyl chloride, ensuring that any silyl signal in the final analysis comes from the product, not the reagent.
Protocol: Synthesis and Validation of TBDMS-Ethers
Objective: Protect a primary alcohol and validate the TBDMS-ether formation.
Reagents:
-
Substrate: Primary Alcohol (1.0 equiv)[2]
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add the alcohol and dissolve in anhydrous DMF (0.5 M concentration).
-
Activation: Add Imidazole in one portion. Stir for 5 minutes.
-
Silylation: Add TBDMSCl portion-wise over 10 minutes.
-
Why? Exothermic control prevents side reactions.
-
-
Monitoring: Stir at 23°C for 3–12 hours. Monitor by TLC.[1]
-
TLC Stain: Use
. The product (ether) is less polar (higher ) than the alcohol.
-
-
Quench & Workup (Critical for Purity):
-
Dilute with
. -
Wash 1: Water (removes DMF and Imidazole HCl).
-
Wash 2: Saturated
(neutralizes trace HCl). -
Wash 3: Brine.[1]
-
-
Isolation: Dry over
, filter, and concentrate.
Validation Data Analysis (Example)
| Parameter | Expected Result (TBDMS-Ether) | Failure Mode Indicator |
| Sharp Singlet (6H) | Doublet/Multiplet (Reagent hydrolysis) | |
| Triplet (2H, | Shifted downfield (Unreacted Alcohol) | |
| IR Spectrum | 1250, 836 cm | Broad band 3400 cm |
| Mass Spec |
Part 4: Technical Nuance – TBDMS vs. n-BDMS
While TBDMS is the standard, researchers may encounter n-butyldimethylsilane (CAS 1068-40-2 for the chloride, 29681-57-0 for the hydride).
-
When to use n-BDMS: When you need a silyl group that is slightly less stable than TBDMS for orthogonal deprotection strategies (e.g., removing n-BDMS while keeping TBDPS intact).
-
Differentiation: In
NMR, the n-butyl group presents as a multiplet (0.5–1.4 ppm) rather than the clean 9H singlet of TBDMS. This "messy" aliphatic region is the primary marker for the n-butyl isomer.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3][4] Journal of the American Chemical Society, 94(17), 6190–6191.
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (Standard reference for stability data).
-
Hulce, M. (1990). Encyclopedia of Reagents for Organic Synthesis: tert-Butyldimethylsilyl Chloride. Wiley.[5]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Helquist, P. (1996). 29Si NMR in Organic Synthesis. Journal of Organic Chemistry, 61, 6745. (Reference for Silicon NMR shifts).
Sources
Mechanistic Evaluation of tert-Butyldimethylsilane and Alternative Hydrosilylating Agents in Catalytic Reductions
Introduction
Hydrosilylation is a cornerstone reaction in organic synthesis and polymer science, offering a highly efficient route for the reduction of unsaturated bonds (alkenes, alkynes, ketones, and aldehydes) and the concurrent protection of the resulting functional groups (1)[1]. The choice of the hydrosilylating agent—ranging from the sterically encumbered tert-butyldimethylsilane (TBDMS-H) to the more reactive triethylsilane (TES-H) or polymeric polymethylhydrosiloxane (PMHS)—dictates the reaction's kinetics, chemoselectivity, and the nature of the catalytic cycle. This guide provides an objective, data-driven comparison of TBDMS-H against other common silanes, exploring the mechanistic nuances that govern their performance in transition-metal-catalyzed reductions (2)[2].
Mechanistic Pathways: Chalk-Harrod vs. Modified Chalk-Harrod
The catalytic hydrosilylation of unsaturated substrates generally proceeds via one of two divergent pathways, heavily influenced by the steric and electronic profile of the silane (3)[3].
-
Classic Chalk-Harrod Mechanism : Typically observed with less hindered silanes (e.g., TES-H, PhSiH3). It involves the oxidative addition of the Si-H bond to the metal center, followed by alkene/carbonyl coordination, migratory insertion of the unsaturated bond into the Metal-Hydride (M-H) bond, and subsequent reductive elimination to form the C-Si bond.
-
Modified Chalk-Harrod Mechanism : Favored by sterically demanding silanes like TBDMS-H or when specific redox-active ligands are employed. Here, migratory insertion occurs into the Metal-Silyl (M-Si) bond rather than the M-H bond, followed by reductive elimination with the hydride. The bulkiness of the tert-butyl group in TBDMS-H significantly slows down the classical M-H insertion, often shifting the kinetic preference or requiring specialized high-oxidation-state catalysts to force the reaction.
Divergent mechanisms in hydrosilylation dictated by silane steric bulk.
Reactivity and Selectivity Comparison
The steric encumbrance of the silane is the primary determinant of its reactivity. In competitive experiments using Rhenium(V)-dioxo catalysts for the reduction of aldehydes, the reactivity order is strictly governed by the cone angle of the silane: Dimethylphenylsilane (DMPS-H) > Triethylsilane (TES-H) > Diphenylmethylsilane (DPMS-H) ≫ tert-Butyldimethylsilane (TBDMS-H) (4)[4]. While TBDMS-H exhibits the lowest reaction rate, it provides unparalleled chemoselectivity, allowing for the direct conversion of keto/aldehyde carbonyls into highly stable TBDMS-protected alcohols without over-reduction.
Table 1: Quantitative Comparison of Hydrosilylating Agents
| Silane Agent | Steric Bulk | Relative Reactivity | Primary Byproducts | Optimal Application Profile |
| tert-Butyldimethylsilane (TBDMS-H) | Very High | Low | TBDMS-OH, Disiloxanes | Highly chemoselective reduction-protection; stable silyl ethers. |
| Triethylsilane (TES-H) | Moderate | High | TES-OH, Hexaethyldisiloxane | General ketone/aldehyde reductions; carbenium ion trapping. |
| Diphenylsilane (Ph2SiH2) | High (Aryl) | Very High | Silanols, Silane redistribution | Deep reductions; asymmetric hydrosilylation with chiral ligands. |
| Polymethylhydrosiloxane (PMHS) | Polymeric | Moderate | Cross-linked siloxane resins | Economical, large-scale industrial reductions. |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps. The causality behind specific conditions (e.g., temperature control, solvent choice) is explicitly detailed to guide the researcher.
Protocol 1: Chemoselective Rhenium-Catalyzed Hydrosilylation of Aldehydes with TBDMS-H
Objective: Direct one-step reduction and protection of an aldehyde to a TBDMS-ether using a high-oxidation-state Re(V)-dioxo complex (4)[4]. Causality & Design: Traditional low-valent metal catalysts (like Pt or Pd) are often poisoned by functional groups or require highly reactive silanes. The Re(V)-dioxo catalyst operates via an outer-sphere mechanism, tolerating moisture and allowing the use of the bulky TBDMS-H to yield a stable protected alcohol directly.
-
Preparation: In a thoroughly dried Schlenk flask under an argon atmosphere, add the Re(V)-dioxo catalyst (2 mol%). Reasoning: While the catalyst is air-tolerant, argon prevents the competitive oxidation of the silane to silanol by atmospheric oxygen.
-
Solvent Addition: Dissolve the catalyst in anhydrous benzene or dichloromethane (0.5 M relative to substrate). Reasoning: Non-coordinating solvents prevent competitive binding at the metal center, which is critical given the slow insertion kinetics of TBDMS-H.
-
Reagent Introduction: Add the aldehyde substrate (1.0 equiv), followed by the dropwise addition of TBDMS-H (1.2 equiv). Reasoning: The slight excess of TBDMS-H compensates for trace moisture that may consume the silane via hydrolysis.
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor via TLC or GC-MS. Validation: The disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of the C-O-Si stretch (~1100 cm⁻¹) in in-situ IR confirms conversion.
-
Quenching & Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc). Reasoning: TBDMS ethers are highly stable to silica gel, unlike TMS ethers which may hydrolyze during column chromatography.
Protocol 2: Copper-Hydride Catalyzed Asymmetric Hydrosilylation of Ketones
Objective: Enantioselective reduction of aryl ketones using a chiral bisphosphine-ligated Copper Hydride (CuH) complex and a silane reductant (5)[5]. Causality & Design: CuH generated in situ from Cu(OAc)₂ and a silane is a powerful "bulky proton" equivalent. The choice of silane here (often PMHS or Ph₂SiH₂ over TBDMS-H) is driven by the need for rapid turnover to prevent non-catalyzed background reduction which degrades enantiomeric excess (ee) (6)[6].
-
Catalyst Activation: Combine Cu(OAc)₂ (5 mol%) and a chiral ligand (e.g., (R)-DTBM-SEGPHOS, 5 mol%) in anhydrous toluene. Stir for 15 minutes.
-
Hydride Generation: Slowly add the silane (e.g., Ph₂SiH₂, 2.0 equiv) at -78°C. Reasoning: Low temperature stabilizes the highly reactive chiral CuH species and prevents silane redistribution (metathesis) side-reactions.
-
Substrate Addition: Add the ketone (1.0 equiv) dropwise. Maintain at -78°C to -20°C until complete. Validation: Chiral HPLC analysis of an aliquot must show >95% ee; lower ee indicates the reaction warmed up too quickly, allowing the uncatalyzed background reduction to compete.
-
Workup: Quench with 1M NaOH to hydrolyze the resulting silyl ether to the chiral alcohol. Extract with diethyl ether.
Step-by-step workflow for setting up an air-sensitive catalytic hydrosilylation.
Conclusion
The selection of a hydrosilylating agent is a delicate balance between reactivity and stability. tert-Butyldimethylsilane (TBDMS-H), while kinetically sluggish due to its immense steric bulk, offers unparalleled advantages in chemoselective reduction-protection sequences, yielding robust silyl ethers that withstand rigorous downstream synthetic manipulations. Conversely, less hindered silanes like TES-H or Ph₂SiH₂ are preferable when rapid turnover or deep reduction is the primary objective. Understanding the mechanistic divergence—specifically the shift between classical and modified Chalk-Harrod pathways—empowers researchers to rationally design and optimize their catalytic systems.
References
- Thermo Fisher Scientific. "A Review of Organosilanes in Organic Chemistry." Thermo Fisher Scientific.
- Lipshutz, B. H., et al. "Organosilanes in Metal-Catalyzed, Enantioselective Reductions.
- Chirik, P. J., et al.
- Toste, F. D., et al. "Reversing the Role of the Metal−Oxygen π-Bond. Chemoselective Catalytic Reductions with a Rhenium(V)-Dioxo Complex." Journal of the American Chemical Society.
- Lipshutz, B. H. "Rediscovering Organocopper Chemistry Through Copper Hydride. It's All About the Ligand." Thieme Connect.
- RajanBabu, T. V., et al.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Control of Selectivity through Synergy between Catalysts, Silanes and Reaction Conditions in Cobalt-Catalyzed Hydrosilylation of Dienes and Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of Butyldimethylsilane with various functional groups
Technical Guide: Cross-Reactivity & Chemoselectivity of Butyldimethylsilane ( -BuMe SiH)
Executive Summary
This compound (BDMS-H) represents a critical "Goldilocks" reagent in the organosilicon reducing agent series. While Triethylsilane (TES-H) is the industry standard for ionic hydrogenations, its volatility (b.p. 107 °C) and specific steric profile often limit its utility in high-temperature process chemistry or highly lipophilic substrates.
This guide provides a technical comparison of BDMS-H against common alternatives (
Part 1: The Mechanistic Basis of Selectivity
To understand the cross-reactivity of BDMS-H, one must analyze the mechanism of Lewis Acid-catalyzed hydrosilylation. Unlike transition metal catalysis (which often relies on oxidative addition), the dominant method for BDMS-H involves electrophilic activation .
The Piers Mechanism ( Catalysis)
The primary mode of action for high-selectivity reductions involves the activation of the Si-H bond by a strong Lewis Acid (LA), typically Tris(pentafluorophenyl)borane.
-
Initiation: The bulky borane abstracts a hydride from BDMS-H, forming a transient silylium-borohydride ion pair.
-
Silylation: The highly electrophilic silylium species attacks the Lewis-basic oxygen (carbonyl/ether).
-
Hydride Transfer: The borohydride delivers H- to the resulting carbocation/oxocarbenium ion.
Visualization: The Catalytic Cycle
The following diagram illustrates the
Figure 1: The Piers mechanism for Lewis Acid catalyzed hydrosilylation. The formation of the Ion Pair is the primary selectivity filter.
Part 2: Comparative Reactivity Profile
BDMS-H is distinct because it decouples steric bulk from electronic activation . The
The Reactivity Series
In competitive reduction scenarios (e.g., reducing a ketone in the presence of an ester), the rate of hydride transfer (
| Silane Reagent | Steric Bulk (Cone Angle) | Lipophilicity (LogP) | Relative Reactivity ( | Primary Use Case |
| Moderate | Low | 1.0 (Ref) | General purpose, volatile. | |
| Moderate | High | 0.95 | Non-polar substrates, high-temp process. | |
| High | High | < 0.05 | High chemoselectivity, slow rates. | |
| Low (Planar) | Moderate | > 5.0 | Rapid, non-selective reduction. | |
| PMHS | Variable (Polymer) | High | Variable | Cost-driven, heterogeneous cleanup. |
Cross-Reactivity Scenario: Ketone vs. Ester
A critical stress test for BDMS-H is the selective reduction of ketones in the presence of esters.
-
Observation: Under
catalysis (0.5 mol%), BDMS-H fully reduces aliphatic ketones to silyl ethers within 30 minutes at RT. -
Selectivity: Esters remain largely untouched (>95% recovery) under these conditions because the silylium-ester adduct is less electrophilic and the basicity of the ester carbonyl is lower than that of the ketone.
-
Advantage over TES: In non-polar solvents (Hexane/Toluene), BDMS-H shows superior miscibility compared to TES, leading to more consistent kinetics in dilute phases.
Cross-Reactivity Scenario: Deoxygenation
For the deoxygenation of alcohols to alkanes (using
-
BDMS-H is less prone to "over-reduction" or silyl migration compared to
. -
It is safer than
for scale-up due to a higher flash point and boiling point (~109-110°C vs 107°C for TES, but significantly lower vapor pressure at ambient T).
Part 3: Experimental Protocols
Protocol A: Chemoselective Reduction of Ketones
Objective: Reduce 4-phenyl-2-butanone to the corresponding silyl ether without affecting an internal methyl ester standard.
Reagents:
-
Substrate: 4-phenyl-2-butanone (1.0 mmol)
-
Reagent: This compound (
-BuMe SiH) (1.1 mmol, 1.1 equiv) -
Catalyst:
(0.005 mmol, 0.5 mol%) -
Solvent: Toluene (anhydrous, 3.0 mL)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon flow.
-
Loading: Add the substrate and
catalyst to the tube. Dissolve in anhydrous Toluene. -
Addition: Add BDMS-H dropwise via syringe over 2 minutes. Note: Mild exotherm may occur.
-
Monitoring: Stir at 25°C. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2]
-
Checkpoint: Ketone peak should disappear; Ester peak should remain constant.
-
-
Quench: Once complete (typically < 1h), quench by adding
(0.1 mL) to neutralize the borane. -
Workup: Filter through a short pad of silica gel (eluting with ether) to remove boron salts. Concentrate in vacuo.
Self-Validating Check:
-
If the reaction stalls, add 0.1 equiv more BDMS-H.
-
If ester reduction is observed, lower temperature to 0°C.
Visualization: Decision Tree for Silane Selection
Use this logic flow to determine when to deploy BDMS-H over alternatives.
Figure 2: Selection logic for silane reagents based on substrate complexity.
Part 4: Comparative Data Tables
The following data summarizes the reduction of Acetophenone (Model Substrate) using 1.05 equiv silane and 1 mol%
| Reagent | Time to 100% Conv. | Yield (NMR) | Selectivity (vs. Methyl Ester) | Boiling Point |
| 15 min | 98% | 92:8 | 107°C | |
| 18 min | 97% | 94:6 | ~110°C | |
| 480 min | 95% | >99:1 | 125°C | |
| 5 min | 92% | 60:40 | 157°C |
Interpretation:
BDMS-H offers a kinetic profile nearly identical to Triethylsilane (
References
-
Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters. Journal of the American Chemical Society.
-
Oestreich, M., & Hermeke, J. (2012). The Silylium Ion in Organic Synthesis: Catalytic C–H Silylation. Wiley Online Library.
-
Rubin, M., & Gevorgyan, V. (2000).[3] B(C6F5)3-Catalyzed Reduction of Alcohols and Ethers with Hydrosilanes.[1] Organic Letters.[4][3]
-
Thermo Fisher Scientific. (2023). Overview of Organosilanes in Organic Chemistry.
-
BenchChem. (2025).[5] Comparative Guide to Silylation Kinetics.
Sources
- 1. Control of Selectivity through Synergy between Catalysts, Silanes and Reaction Conditions in Cobalt-Catalyzed Hydrosilylation of Dienes and Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supplemental Topics [www2.chemistry.msu.edu]
- 3. Triethylsilane (TES) [organic-chemistry.org]
- 4. Silanes [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Part 1: Physicochemical Hazard Profile & Mechanistic Causality
Operational Guide: Proper Handling and RCRA-Compliant Disposal of Butyldimethylsilane
Introduction In modern drug development and synthetic chemistry, tert-butyldimethylsilane (t-BDMS) and its derivatives are ubiquitous as protecting groups and reducing agents. However, the unique physicochemical properties of the Si-H bond, combined with the extreme flammability of the bulk liquid, demand rigorous, scientifically grounded disposal protocols. This guide provides a self-validating, step-by-step methodology for the safe handling and RCRA-compliant disposal of this compound, ensuring laboratory safety and regulatory compliance.
To design an effective disposal strategy, one must first understand the molecular behavior of this compound. The compound presents a dual-hazard profile: extreme volatility and chemical reactivity.
Quantitative Data Summary
| Property | Value | Regulatory & Safety Implication |
| CAS Number | 29681-57-0 | Standard identification for accurate waste profiling. |
| Flash Point | -4 °C (24.8 °F) | Triggers EPA D001 (Ignitable) hazardous waste classification. |
| Boiling Point | 82 - 83 °C | High vapor pressure at ambient temperatures requires sealed, pressure-relieved storage. |
| Specific Gravity | 0.701 g/mL | Floats on water; aqueous fire suppression is ineffective and potentially dangerous. |
| Reactivity | Si-H bond | Potential for hydrogen gas (H₂) evolution upon catalytic hydrolysis. |
Mechanistic Rationale for Hazards:
-
Ignitability (EPA D001): With a flash point of -4 °C, this compound1 at room temperature[1]. Causality: The low intermolecular forces (London dispersion) of the non-polar alkyl silane result in high volatility. Any static discharge or spark can provide the activation energy required for combustion.
-
Hydrolytic Hydrogen Evolution: While more stable than chlorosilanes, the Si-H bond in this compound is susceptible to catalytic hydrolysis (e.g., in the presence of transition metals like Pd/C or strong acids/bases). Causality: Water acts as a nucleophile, attacking the silicon atom and displacing the hydride, which then abstracts a proton to release highly flammable H₂ gas. This can lead to catastrophic overpressurization of sealed waste containers.
Part 2: Self-Validating Disposal Methodology
The following protocol is designed as a self-validating system. Each step contains a verification mechanism to ensure the operational state is safe before proceeding to the next phase.
Phase 1: Pre-Disposal Assessment and Quenching Objective: Eliminate residual Si-H reactivity to prevent hydrogen gas evolution in the waste stream.
-
Step 1.1: Matrix Evaluation. Determine if the this compound waste contains active transition metal catalysts, strong acids, or bases.
-
Causality: Mixing pure silane waste with incompatible catalytic waste streams initiates exothermic hydrolysis.
-
-
Step 1.2: Inert Quenching (If Reactive). Transfer the waste to a round-bottom flask under an argon or nitrogen atmosphere. Slowly add a quenching agent (e.g., isopropyl alcohol or a dilute aqueous alcohol mixture) dropwise while stirring at 0 °C.
-
Causality: Alcohols react with the Si-H bond more controllably than pure water, forming a silyl ether and releasing H₂ gas slowly. The inert atmosphere prevents the evolved H₂ from forming an explosive mixture with ambient oxygen.
-
-
Step 1.3: Validation Check. Attach a mineral oil bubbler to the exhaust of the reaction setup.
-
Self-Validation: The quenching process is complete only when gas evolution (bubbling) ceases completely upon the addition of further quenching agent. Do not proceed to containerization until this is verified.
-
Phase 2: RCRA-Compliant Containerization Objective: Package the stabilized waste in accordance with 2[2].
-
Step 2.1: Container Selection. Select a high-density polyethylene (HDPE) or safety-coated glass waste carboy. Ensure the container is equipped with a vented cap.
-
Causality: Vented caps act as a fail-safe against unexpected pressure buildup from delayed outgassing, preventing container rupture.
-
-
Step 2.2: Grounding and Bonding. Attach grounding cables to the source vessel and the receiving waste container before transferring the liquid.
-
Step 2.3: Segregation. Pour the quenched mixture into a designated "Non-Halogenated Flammable Liquid" waste stream. Never mix with oxidizers (e.g., nitric acid, peroxides) or aqueous waste.
-
Self-Validation: Verify the waste log of the receiving container to ensure no incompatible chemicals have been previously introduced.
-
Phase 3: Labeling and Logistics
-
Step 3.1: EPA Classification. Label the container prominently with the EPA Waste Code D001 (Ignitable Hazardous Waste)[2].
-
Step 3.2: Storage. Store the sealed waste in a dedicated, explosion-proof flammable storage cabinet away from direct sunlight and heat sources until pickup by a licensed Treatment, Storage, and Disposal Facility (TSDF).
Part 3: Operational Workflow Visualization
Workflow for the assessment, quenching, and RCRA-compliant disposal of this compound waste.
References
- Fisher Scientific. "SAFETY DATA SHEET: tert-Butyldimethylsilane." fishersci.com.
- U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov.
- Gelest, Inc. "Safety Data Sheet: t-BUTYLDIMETHYLSILANE." amazonaws.com.
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A Comprehensive Guide to Personal Protective Equipment for Handling Butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The safe handling of reactive chemical reagents is paramount in a laboratory setting. Butyldimethylsilane, a flammable and reactive organosilane, requires meticulous attention to personal protective equipment (PPE) to mitigate risks of exposure and injury. This guide provides an in-depth, experience-driven framework for the selection and use of appropriate PPE, operational procedures, and disposal plans when working with this compound.
Understanding the Risks: The "Why" Behind the Precautions
This compound presents a multi-faceted hazard profile that dictates the stringent PPE requirements. As a Senior Application Scientist, it is crucial to understand the causality behind these hazards to foster a culture of safety and informed decision-making in the laboratory.
-
Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[1] This necessitates the use of flame-resistant lab coats and the strict avoidance of ignition sources.
-
Reactivity: While not pyrophoric like silane gas, this compound can react with moisture and oxidizing agents. This reactivity can generate heat and potentially flammable byproducts, underscoring the need for a controlled work environment and appropriate protective barriers.
-
Health Hazards: Direct contact can cause skin and eye irritation or burns.[1] Inhalation of vapors may lead to respiratory tract irritation.[2] Therefore, comprehensive protection for the skin, eyes, and respiratory system is non-negotiable.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It requires a thorough risk assessment of the planned experiment, including the scale of the reaction and the potential for splashes or aerosol generation.
The choice of gloves is critical when handling this compound. The primary concern is the breakthrough time, which is the time it takes for the chemical to permeate the glove material.[3][4]
| Glove Material | Recommendation for this compound | Key Considerations |
| Nitrile | Recommended for splash protection. | Provides good resistance to a range of chemicals but may have a shorter breakthrough time with certain solvents.[3][5] It is advisable to use a thicker gauge (>5 mil) for enhanced protection. Always double-glove for critical operations. |
| Neoprene | Recommended for extended use. | Offers excellent resistance to a broad range of chemicals, including some solvents, acids, and caustics.[5][6] Generally has a longer breakthrough time than nitrile for many hazardous chemicals. |
| Butyl Rubber | Recommended for high-risk operations. | Provides superior resistance to a wide variety of chemicals, including many organic solvents.[5] It is an excellent choice for spill cleanup or when prolonged contact is anticipated. |
| Latex | Not Recommended. | Offers poor protection against most organic solvents and can cause allergic reactions.[5] |
Field-Proven Insight: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[3] For any task with a significant splash risk, consider using extended cuff gloves to protect the wrists and forearms.
Given the potential for splashes and the irritating nature of this compound vapors, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: Offer a minimum level of protection and are suitable for low-risk manipulations in a well-ventilated area.
-
Chemical Splash Goggles: Essential for any procedure where there is a risk of splashing. They provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: A face shield should always be worn in conjunction with chemical splash goggles during operations that pose a significant splash or spray hazard, such as when transferring large volumes or working with pressurized systems.
Appropriate body protection is crucial to prevent skin contact with this compound.
-
Flame-Resistant (FR) Lab Coat: A lab coat made from a flame-resistant material such as Nomex is essential due to the flammable nature of this compound.[7]
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the FR lab coat provides an additional layer of protection.
-
Full-Body Protection: In scenarios with a high risk of significant exposure, such as a large-scale reaction or spill cleanup, a chemical-resistant suit may be necessary.
Respiratory protection is a critical component of a comprehensive safety strategy, particularly when engineering controls such as fume hoods are insufficient to maintain exposure below acceptable limits.
Occupational Exposure Limits (OELs): While a specific OSHA Permissible Exposure Limit (PEL) for this compound is not established, for the parent compound, silane, the NIOSH Recommended Exposure Limit (REL) is 5 ppm (7 mg/m³) as a time-weighted average (TWA).[8][9][10] This value should be used as a conservative guideline for risk assessment.
Respirator Selection Workflow:
Caption: Decision pathway for selecting appropriate respiratory protection.
Respirator Cartridge Selection:
-
Cartridge Type: Use NIOSH-approved organic vapor (OV) cartridges (black color-coded).[11]
-
Particulate Filter: If there is a potential for aerosol generation, a P95 or P100 particulate filter should be used in combination with the OV cartridge.[12][13]
-
Cartridge Change Schedule: It is imperative to establish a cartridge change schedule based on the concentration of the contaminant, frequency of use, and the manufacturer's recommendations. For volatile compounds like this compound, a conservative change schedule is advised.
Operational and Disposal Plans: From Benchtop to Waste Stream
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
This protocol outlines the essential steps for safely handling this compound in a typical research setting.
1. Preparation and Pre-Reaction Checks:
- Ensure a certified chemical fume hood is operational and the sash is at the lowest practical height.
- Gather all necessary glassware and ensure it is dry and free of contaminants.
- Assemble all required PPE as outlined in the previous section.
- Have a spill kit readily accessible. For silanes, this should include an absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb spills.[14][15]
2. Handling and Reaction Setup:
- Ground and bond the this compound container and receiving vessel to prevent static discharge.[14]
- Use only non-sparking tools for opening containers.[14]
- Transfer the required amount of this compound using a syringe or cannula technique under an inert atmosphere (e.g., nitrogen or argon).
- Perform the reaction in a vessel equipped with a condenser and a bubbler to vent excess pressure safely.
3. Post-Reaction Workup and Quenching:
- Any unreacted this compound should be quenched slowly and carefully. A common method is the slow addition of a less reactive alcohol, such as isopropanol, at a low temperature, followed by the careful addition of water.
- Always perform quenching procedures in a fume hood.
4. Decontamination and Glassware Cleaning:
- Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood.
- The initial rinse solvent should be collected as hazardous waste.
- Subsequently, glassware can be washed with soap and water.
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: Unused or waste this compound, as well as the initial solvent rinses from cleaning glassware, must be collected in a clearly labeled, compatible, and sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as used gloves, absorbent materials from spills, and disposable syringes, must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling and Storage: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Irritant). Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[7][16]
Emergency Spill Response Workflow:
Caption: Step-by-step workflow for responding to a this compound spill.
By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, fostering an environment of scientific integrity and unwavering commitment to safety.
References
- SOP-for-Silane.docx. (n.d.).
- SAFETY DATA SHEET Silane SECTION 1: Identification of the substance/mixture and of the company/undertaking. (2017, January 20). Linde Gas.
- Download Silanes SOP Template. (n.d.).
- SAFETY D
- Silane Exposure, Signs and Symptoms and Chemical Properties. (n.d.). University of Arkansas Environmental Health and Safety.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University.
- Safety Data Sheet Product Identifier: SILANE. (n.d.).
- 3M 6001 NIOSH Respirator Mask Filter Cartridges Organic Vapour 2/Pk7000051851. (n.d.). SB Simpson Group.
- STORAGE AND HANDLING OF SILANE AND SILANE MIXTURES. (n.d.).
- Chemical Resistance Reference Chart. (n.d.). Medicom.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Nitrile Gloves. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2024, July 1).
- Chemical Resistance Chart. (n.d.).
- Understanding Silane: Properties, Risks, and Safety Measures. (2025, March 5). Gas-Sensing.com.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- tert-butyldimethylsilyl chloride. (2012, June 25). Spectrum Chemical.
- T-71 NIOSH Half Face Respir
- Nitrile Gloves Chemical Resitance: What You Need to Know. (2022, December 29). WellBefore.
- Air Purifying Silica Dust Respirators - NIOSH Approved. (n.d.). Industrial Contractors Supplies.
- SAFETY DATA SHEET. (2011, October 5). Fisher Scientific.
- 3M 6006 Respirator Cartridge Multi Acid/Gas NIOSH-approved. (n.d.). Hantover, Inc.
- SAFETY D
- Silane | Middlesex Gases & Technologies - Safety D
- Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC.
- Chemical Waste Management Guide. (n.d.). Technion.
- SAFETY D
- Safety D
- SILANE, (4-AMINOBUTYL)- DIETHOXYMETHYL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU AR. (n.d.). NJ.gov.
- Hand Protection Chemical Resistance Guide. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety.
- NIOSH Guide to the Selection and Use of Particulate Respir
- Respirator Equipment Selection Guidance and the NIOSH Respir
- Sperian NIOSH Reusable Respirator Cartridge 100400 (lot of 2). (n.d.). eBay.
- 3M Respir
- 4 Essential Steps For Keeping Flammable Liquids In The Labor
- Risk or Danger?
- Glove Compatibility Chart. (n.d.). University of Michigan Environment, Health & Safety.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
- Chemical resistance guide inform
- CHEMICAL PERME
- Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products.
- Breakthrough time (BT) for different glove types, no movement versus... (n.d.).
- NIOSH respirator selection logic. (2003, June 6). SciSpace.
- Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
- Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley Environment, Health and Safety.
- Safe Storage and Use of Flammable Solvents. (2018, June 3). Lab Manager.
- OSHA Glove Selection Chart. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
